molecular formula C9H12O3 B1584894 4-Methylsyringol CAS No. 6638-05-7

4-Methylsyringol

Numéro de catalogue: B1584894
Numéro CAS: 6638-05-7
Poids moléculaire: 168.19 g/mol
Clé InChI: ZFBNNSOJNZBLLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,6-Dimethoxy-4-methylphenol is a member of methoxybenzenes and a member of phenols.

Propriétés

IUPAC Name

2,6-dimethoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNNSOJNZBLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216599
Record name 4-Methyl-2,6-dimethoxyphenol
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Molecular Weight

168.19 g/mol
Source PubChem
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Physical Description

Solid, Pale yellow semi-solid, phenolic medicinal odour
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
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Record name 4-Methyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

145.00 to 146.00 °C. @ 14.00 mm Hg
Record name 2,6-Dimethoxy-4-methylphenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fat, moderately soluble (in ethanol)
Record name 4-Methyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

6638-05-7
Record name 4-Methylsyringol
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Record name 4-Methyl-2,6-dimethoxyphenol
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Record name 4-Methyl-2,6-dimethoxyphenol
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Record name 2,6-dimethoxy-p-cresol
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Record name 4-METHYL-2,6-DIMETHOXYPHENOL
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Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36 °C
Record name 2,6-Dimethoxy-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylsyringol: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol, also known as 2,6-dimethoxy-4-methylphenol, is a naturally occurring phenolic compound found in various plant sources, notably as a breakdown product of lignin.[1][2] Its chemical structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a methyl group, contributes to its significant antioxidant and potential anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies and biological pathways associated with this compound, aimed at facilitating further research and development.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a pale yellow semi-solid with a phenolic, medicinal odor.[3] Its detailed chemical and physical properties are summarized in the table below.

Data Presentation: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [3]
IUPAC Name 2,6-dimethoxy-4-methylphenol[3]
SMILES CC1=CC(=C(C(=C1)OC)O)OC[3]
Melting Point 37-42 °C[3]
Boiling Point 145-146 °C at 14 mmHg[3]
Solubility Insoluble in water; soluble in fat and moderately soluble in ethanol (B145695).[3]
Appearance Pale yellow semi-solid[3]
Odor Phenolic, medicinal[3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of this compound. The following sections provide methodologies for key experiments.

Synthesis of this compound (Hypothetical Protocol based on Related Syntheses)

This protocol is adapted from the synthesis of 4-methylcatechol (B155104) from the closely related precursor, 2-methoxy-4-methylphenol.[4]

Materials:

  • 2,6-dimethoxy-4-methylphenol (starting material)

  • Hydrobromic acid (48%)

  • Sodium sulfite (B76179)

  • Sodium bicarbonate (soda ash)

  • Cyclohexane (B81311)

  • Toluene (B28343)

  • Sodium chloride (NaCl) solution (saturated)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxy-4-methylphenol in hydrobromic acid.

  • Add a catalytic amount of sodium sulfite to the mixture.

  • Under an inert gas atmosphere and protected from light, continuously bubble hydrogen bromide gas through the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture to a weakly acidic pH by carefully adding sodium bicarbonate.

  • Extract the product with a 1:1 mixture of cyclohexane and toluene three times.

  • Combine the organic layers and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Cool the resulting crude product to induce crystallization.

  • Collect the white crystalline this compound by centrifugation and filtration at low temperature.

Purification of this compound by Crystallization

This protocol is a general method for the purification of crystalline organic compounds and can be adapted for this compound.[5]

Materials:

  • Crude this compound

  • Mixed solvent system (e.g., methanol (B129727), ethanol, isopropanol, and tert-butanol)

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen mixed solvent system at an elevated temperature.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath (-10 to 0 °C) for 0-24 hours to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

1H-NMR Analysis of this compound

This protocol outlines the general steps for acquiring and interpreting a ¹H-NMR spectrum of this compound.[6][7][8][9][10]

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the this compound structure.

DPPH Radical Scavenging Antioxidant Assay

This protocol describes a common method for evaluating the antioxidant activity of this compound.[11][12][13][14]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol and protect it from light.

  • Prepare a series of dilutions of this compound and the positive control in the same solvent.

  • In a test tube or microplate well, mix a fixed volume of the DPPH solution with a specific volume of the sample or control solution.

  • Prepare a blank containing the solvent and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Biological Signaling Pathways

This compound, as a phenolic compound, is implicated in various biological pathways, primarily related to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Signaling Cascade

Phenolic compounds are known to modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15] The diagram below illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Translocation Methylsyringol This compound Methylsyringol->TAK1 Methylsyringol->IKK Methylsyringol->MAPK NFkB_n NF-κB NFkB_n->Genes AP1_n AP-1 AP1_n->Genes G Lignin Lignin Polymer Monomers Lignin Monomers (e.g., Syringol) Lignin->Monomers Depolymerization GcoA Cytochrome P450 GcoA Monomers->GcoA Demethylation O-Demethylation CompoundI Compound I (Fe(IV)=O Por•+) GcoA->CompoundI Activation with O₂ and Reductant CompoundI->Demethylation Oxidizes Substrate Products Catechol Derivatives Demethylation->Products Bioconversion Further Bioconversion Products->Bioconversion

References

4-Methylsyringol (CAS: 6638-05-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol, a methoxyphenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, spectral analysis, and biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction

This compound, also known as 2,6-dimethoxy-4-methylphenol, is a naturally occurring phenolic compound found in various plant sources, including hardwood.[1] Its structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a methyl group, contributes to its notable antioxidant, anti-inflammatory, and antimicrobial properties.[2] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers exploring its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a white or colorless to light orange or yellow solid.[3] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6638-05-7[2]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [4]
Melting Point 37-42 °C[3]
Boiling Point 145-146 °C at 14 mmHg[3][4]
Density 1.105 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Slightly soluble[3]
logP 1.71 (ALOGPS), 1.87 (ChemAxon)[5]
pKa 10.29 ± 0.23 (Predicted)[3]
Appearance Powder to lump to clear liquid[3]

Synthesis

A common synthetic route to this compound starts from p-cresol (B1678582). The process involves a three-step reaction sequence: bromination, methoxylation, and purification.

Experimental Protocol: Synthesis from p-Cresol

Step 1: Bromination of p-Cresol

  • Dissolve p-cresol in a suitable solvent such as acetic acid.

  • Slowly add bromine to the solution at a controlled temperature (20-25 °C) to yield 4-methyl-2,6-dibromophenol. This reaction is exothermic and requires careful monitoring.

Step 2: Methoxylation of 4-methyl-2,6-dibromophenol

  • The dibrominated product is subjected to methoxylation using sodium methoxide (B1231860) in methanol.

  • This reaction is catalyzed by cuprous chloride and is typically carried out under pressure and elevated temperature (e.g., 112-114 °C and 90 lb pressure in an autoclave) to achieve a good yield of 4-methyl-2,6-dimethoxyphenol (this compound).[6]

Step 3: Purification

  • The crude product is then purified using standard techniques such as distillation or column chromatography to obtain pure this compound.

A schematic representation of the synthesis is provided below.

Synthesis_of_4_Methylsyringol p_cresol p-Cresol dibromo 4-Methyl-2,6-dibromophenol p_cresol->dibromo Bromination (Br₂, Acetic Acid) methylsyringol This compound dibromo->methylsyringol Methoxylation (CH₃ONa, CuCl, Pressure)

Synthesis of this compound from p-cresol.

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound typically shows signals for the aromatic protons, the methoxy protons, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Aromatic CH~6.5s2H
Methoxy OCH₃~3.8s6H
Methyl CH₃~2.2s3H
Phenolic OHVariables1H
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic C-O~147C2, C6
Aromatic C-CH₃~129C4
Aromatic C-H~105C3, C5
Aromatic C-OH~132C1
Methoxy OCH₃~56
Methyl CH₃~16
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 168. Key fragment ions are observed at m/z 153 (loss of a methyl group, [M-CH₃]⁺) and m/z 125.

Mass_Spectrometry_Fragmentation M [M]⁺ m/z 168 M_minus_CH3 [M-CH₃]⁺ m/z 153 M->M_minus_CH3 - CH₃ fragment_125 Fragment m/z 125 M_minus_CH3->fragment_125 - CO

Proposed fragmentation of this compound in MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)O-H stretchPhenolic hydroxyl
~2950-2850C-H stretchMethyl and Methoxy groups
~1600, ~1500C=C stretchAromatic ring
~1220C-O stretchAryl ether
~1120C-O stretchAryl ether

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for drug development.

Anti-inflammatory Activity

While direct studies on this compound are limited, research on structurally similar compounds like 4-methoxyhonokiol suggests a potent anti-inflammatory mechanism. This is believed to occur through the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of these enzymes is likely mediated by the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically JNK and p38).

Anti_inflammatory_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Mediators LPS LPS MAPK MAPK (JNK, p38) LPS->MAPK NFkB NF-κB LPS->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 Methylsyringol This compound Methylsyringol->MAPK Inhibits Methylsyringol->NFkB Inhibits

Proposed anti-inflammatory mechanism of this compound.
Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Mix different concentrations of the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium.

  • Inoculate each dilution with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the cultures under appropriate conditions (e.g., temperature, time).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of phenolic compounds suggest their potential for neuroprotection. By mitigating oxidative stress and inflammation, which are key contributors to neurodegenerative diseases, this compound may help protect neuronal cells from damage. Further research is needed to fully elucidate its neuroprotective mechanisms.

Safety and Toxicology

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4] It is also considered harmful if swallowed.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[4][7]

Applications and Future Perspectives

The diverse biological activities of this compound make it a promising candidate for various applications:

  • Drug Development: Its anti-inflammatory and potential neuroprotective properties warrant further investigation for the development of new therapeutics for inflammatory and neurodegenerative diseases.

  • Food Industry: Its antioxidant properties could be utilized as a natural food preservative to extend the shelf-life of food products.[8]

  • Flavoring Agent: It is already used as a flavoring agent in the food industry.[4][9]

Future research should focus on conducting comprehensive in vivo studies to validate the therapeutic potential of this compound and to establish its pharmacokinetic and pharmacodynamic profiles. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a drug candidate.

Conclusion

This compound is a multifaceted phenolic compound with significant potential in various scientific and industrial fields. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and biological activities. The detailed information and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, encouraging further exploration of this promising molecule.

References

A Comprehensive Technical Guide to 4-Methylsyringol (2,6-dimethoxy-4-methylphenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol, systematically known as 2,6-dimethoxy-4-methylphenol, is a phenolic compound of significant interest in various scientific fields, including pharmacology, food chemistry, and materials science. Its antioxidant and anti-inflammatory properties, attributed to its methoxyphenol structure, make it a compelling candidate for investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical synonyms, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential therapeutic applications.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is crucial for research and development. This compound is known by a variety of synonyms and chemical identifiers.

Identifier Type Identifier
IUPAC Name 2,6-dimethoxy-4-methylphenol[1]
CAS Registry Number 6638-05-7[2]
Molecular Formula C₉H₁₂O₃[3]
Molecular Weight 168.19 g/mol [2]
InChI Key ZFBNNSOJNZBLLS-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C(=C1)OC)O)OC
Common Synonyms This compound[2]
2,6-Dimethoxy-p-cresol[4]
3,5-Dimethoxy-4-hydroxytoluene[2]
Syringol, 4-methyl-[1]
Phenol, 2,6-dimethoxy-4-methyl-[1]
p-Cresol, 2,6-dimethoxy-
4-Hydroxy-3,5-dimethoxytoluene
1-Methyl-3,5-dimethoxy-4-hydroxybenzene

Physicochemical Properties

Property Value
Appearance White to off-white solid[5]
Melting Point 37-42 °C[3]
Boiling Point 145-146 °C at 14 mmHg[3]
Solubility Slightly soluble in water; soluble in methanol (B129727) and diethyl ether.[6]

Synthesis Protocols

Several synthetic routes for 2,6-dimethoxy-4-methylphenol have been reported. Below are detailed protocols for two common methods.

Synthesis via Formylation and Reduction of 2,6-dimethoxyphenol (B48157)

This two-step synthesis involves the formylation of 2,6-dimethoxyphenol followed by a reduction of the resulting aldehyde.

Step 1: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

  • Materials: 2,6-dimethoxyphenol (310 g), 38 wt% formalin (300 g), 10 wt% aqueous sodium hydroxide (B78521) (810 g), Sulfuric acid.

  • Procedure:

    • In a suitable reaction vessel, combine 2,6-dimethoxyphenol, formalin, and aqueous sodium hydroxide.

    • Stir the reaction mixture at 25°C for 60 hours.

    • After the reaction is complete, neutralize the mixture with sulfuric acid.

    • The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, can be isolated and purified by standard methods. The reported yield is approximately 80 g (22 mol%).[7]

Step 2: Synthesis of 2,6-dimethoxy-4-methylphenol

  • Materials: 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g), Methanol (320 ml), Platinum-alumina catalyst (0.375 wt%), Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve the 2,6-dimethoxy-4-(hydroxymethyl)phenol in methanol.

    • Add the platinum-alumina catalyst.

    • Pressurize the reactor with hydrogen gas to 199 kg/cm ²-G.

    • Heat the reaction to 200°C and maintain for 4 hours with stirring.

    • After cooling and depressurizing, the product, 2,6-dimethoxy-4-methylphenol, can be isolated. The reported yield is approximately 15 g.[7]

One-Pot Synthesis from a Monohaloarene

This method provides a more direct route to 2,6-dimethoxy-4-methylphenol.

  • Materials: A suitable monohaloarene (10.0 mmol), Sodium methoxide (B1231860) (MeONa, 1.08 g, 20.0 mmol), Methanol (MeOH, 10 mL), Copper(I) chloride (CuCl, 40 mg, 0.40 mmol), Methyl formate (B1220265) (HCOOMe, 0.25 mL), Diethyl ether, Dilute hydrochloric acid (1.6 M), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • Charge a 25 mL Teflon-lined autoclave with MeONa, MeOH, CuCl, HCOOMe, and the monohaloarene.

    • Heat the autoclave to 115°C and stir for 2 hours.

    • Cool the reactor to room temperature and stir in the open for 30 minutes.

    • Concentrate the mixture to recover the methanol.

    • To the residue, add diethyl ether (15 mL) and dilute hydrochloric acid (15 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether:ethyl acetate (B1210297) 15:1) to obtain 2,6-dimethoxy-4-methylphenol. A reported yield for a similar reaction is 98%.[8]

Biological Activities and Potential Signaling Pathways

Phenolic compounds, including this compound, are known for their antioxidant and anti-inflammatory properties. While direct studies on this compound are emerging, research on structurally similar compounds provides strong evidence for its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[9][10][11] this compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial signaling cascade in inflammation. Upon activation by inflammatory signals, these kinases can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.[9][10] It is plausible that this compound could modulate the phosphorylation and activation of these MAPKs.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus cluster_compound LPS LPS IKK IKK LPS->IKK Activates MAPK MAPKs (JNK, p38) LPS->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Activates Transcription MAPK->ProInflammatory_Genes Activates Transcription Methylsyringol This compound Methylsyringol->IKK Inhibits Methylsyringol->MAPK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases.[12][13][14][15][16] The antioxidant properties of this compound suggest it may have a neuroprotective role by scavenging reactive oxygen species (ROS) and reducing oxidative damage to neuronal cells. By mitigating inflammation through the pathways described above, it could also protect neurons from inflammatory damage. The ability of similar phenolic compounds to cross the blood-brain barrier further supports their potential as neuroprotective agents.[17]

neuroprotective_workflow cluster_stress Cellular Stressors cluster_cell Neuronal Cell cluster_compound Oxidative_Stress Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Methylsyringol This compound Methylsyringol->Oxidative_Stress Scavenges ROS Methylsyringol->Neuroinflammation Inhibits Methylsyringol->Neuronal_Damage Protects

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

    • In a 96-well plate or cuvettes, add a specific volume of the this compound solutions.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[18][19]

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

    • Add the this compound solutions to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[19]

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay in Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are commonly used.[20]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a set time (e.g., 24 hours) to induce an inflammatory response.

    • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of iNOS activity.

    • Cytokine Measurement (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression Analysis (iNOS, COX-2): Isolate total RNA from the cells, perform reverse transcription to cDNA, and then use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS and COX-2.

    • Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and the phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), and MAPKs (p38, JNK) in cell lysates.

Conclusion

This compound (2,6-dimethoxy-4-methylphenol) is a promising phenolic compound with significant potential for applications in drug development, particularly in the areas of anti-inflammatory and neuroprotective therapies. Its well-defined chemical structure, established synthesis routes, and strong theoretical basis for its biological activities make it an attractive molecule for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound and evaluating its efficacy and safety in preclinical and clinical studies.

References

The Ubiquitous Plume: A Technical Guide to the Natural Sources of 4-Methylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol, a methoxyphenol of significant interest in flavor chemistry, atmospheric sciences, and as a potential bioactive compound, is predominantly of pyrolytic origin. This technical guide provides an in-depth exploration of its natural sources, focusing on the chemical processes that lead to its formation and the methodologies for its detection and quantification. While the primary source is the thermal degradation of lignin (B12514952), this document also addresses its presence in various environmental and consumable matrices. A comprehensive overview of analytical protocols and quantitative data is presented to serve as a valuable resource for researchers in the field.

Introduction

This compound (2,6-dimethoxy-4-methylphenol) is a volatile organic compound that contributes to the characteristic smoky aroma of various foods and beverages. Its presence is a key indicator of wood smoke exposure and has been extensively studied in the context of "smoke taint" in wine. Beyond its organoleptic properties, this compound and other related methoxyphenols are investigated for their potential biological activities and as tracers for atmospheric wood smoke. This guide synthesizes the current scientific understanding of the natural origins of this compound, providing detailed information for its study and application.

Natural Sources of this compound

The overwhelming body of scientific evidence points to the thermal decomposition of lignin as the primary natural source of this compound. It is not typically found as a direct metabolite in living plants, fungi, or bacteria.

Lignin Pyrolysis: The Genesis of this compound

Lignin, a complex polymer of aromatic subunits, is a major component of wood. The composition of lignin varies between plant species, with hardwood lignins being rich in syringyl (S) units . It is the pyrolysis of these S-units that serves as the direct precursor to this compound.

The process involves the thermal cleavage of the ether and carbon-carbon bonds within the lignin polymer, releasing monomeric and oligomeric phenolic compounds. Specifically, the syringyl propane (B168953) unit undergoes a series of reactions, including the cleavage of the propanoid side chain and subsequent methylation, to form this compound.

Lignin_Pyrolysis_to_4_Methylsyringol cluster_lignin Hardwood Lignin cluster_pyrolysis Pyrolysis (Thermal Degradation) cluster_products Pyrolysis Products Syringyl_Unit Syringyl (S) Unit Thermal_Cleavage Thermal Cleavage (Bond Scission) Syringyl_Unit->Thermal_Cleavage Syringol Syringol Thermal_Cleavage->Syringol 4_Methylsyringol This compound Syringol->4_Methylsyringol Further Reactions

Manifestations in Nature and Consumables

The generation of this compound through lignin pyrolysis leads to its presence in a variety of matrices:

  • Wood Smoke: As a primary product of wood combustion, this compound is a significant component of wood smoke. Its concentration and the profile of other volatile phenols depend on the type of wood burned and the combustion conditions. Hardwoods, with their higher syringyl lignin content, produce more syringol derivatives, including this compound, compared to softwoods.

  • Smoke-Tainted Wine: Grapes exposed to wildfire smoke can absorb volatile phenols, including this compound, which are then transferred to the resulting wine, causing an undesirable "smoke taint."[1][2] The concentration of this compound is often used as a chemical marker to assess the level of smoke exposure in grapes and wine.[3]

  • Aged Spirits: Alcoholic beverages aged in toasted oak barrels, such as whiskey and brandy, can contain this compound.[4] The toasting process of the barrels involves the pyrolysis of the wood's lignin, releasing this compound and other flavor compounds into the spirit over time.

  • Smoked Foods: The traditional process of smoking food exposes it to wood smoke, leading to the deposition of this compound and other smoke-derived compounds on the food's surface, contributing to its characteristic flavor and preservative properties.

Quantitative Data

The concentration of this compound varies significantly depending on the source and the extent of smoke exposure or aging. The following table summarizes available quantitative data from the literature.

Natural Source/MatrixConcentration RangeNotes
Smoke-Tainted Red Wine1-8 µg/LConcentrations can vary widely based on the intensity and duration of smoke exposure.[5]
Smoke-Tainted White WineGenerally lower than red wineThe winemaking process, particularly skin contact time, influences the final concentration.
Aged Brandy (Chestnut & Oak)Detectable, variable concentrationsThe type of wood and the aging system (e.g., barrels vs. chips) affect the final concentration.[4]
Smoke-Exposed GrapesVariable, can reach >20 µg/L (as glycoside)Often present in glycosidically bound forms that can release free this compound during fermentation and aging.[6]

Experimental Protocols

The analysis of this compound typically involves extraction from the sample matrix followed by chromatographic separation and detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a liquid matrix such as wine.

Experimental_Workflow Sample_Preparation Sample Preparation (e.g., Wine Sample) Extraction Extraction (e.g., SPME, SBSE, LLE) Sample_Preparation->Extraction GC_MS_Analysis GC-MS or GC-MS/MS Analysis Extraction->GC_MS_Analysis Data_Processing Data Processing (Quantification) GC_MS_Analysis->Data_Processing Result Result (Concentration of this compound) Data_Processing->Result

Detailed Methodology: Quantification of this compound in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite of methodologies reported in the literature for the analysis of volatile phenols in wine.[4][7]

1. Sample Preparation:

  • For the analysis of free this compound, wine samples can often be used directly or after the addition of an internal standard.

  • For the analysis of total this compound (free and glycosidically bound), an acid hydrolysis step is required to release the bound fraction. This typically involves adjusting the pH of the wine sample to approximately 1.5 with a strong acid (e.g., HCl) and heating at an elevated temperature (e.g., 95 °C) for a defined period (e.g., 4 hours). After cooling, the pH is readjusted to around 3.5.

2. Extraction:

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Transfer a known volume of the prepared wine sample (e.g., 10 mL) into a headspace vial.

    • Add a salt (e.g., 2 g NaCl) to increase the volatility of the analytes.

    • Spike with an appropriate internal standard (e.g., deuterated this compound).

    • Seal the vial and incubate at a controlled temperature (e.g., 40-80 °C) for a specific time (e.g., 20-30 minutes) to allow for equilibration.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 5-30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250-260 °C) in splitless mode.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for separating volatile phenols (e.g., DB-WAX, 5MS).

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 240-300 °C) at a controlled rate (e.g., 10 °C/min), and hold at the final temperature.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Specific ions for this compound and the internal standard are monitored.

4. Quantification:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion

This compound is a naturally occurring compound with significant implications for the food and beverage industries, as well as for environmental monitoring. Its origins are intrinsically linked to the thermal decomposition of lignin, particularly from hardwood sources. Understanding the pathways of its formation and having robust analytical methods for its quantification are crucial for quality control in aged spirits and wine, and for assessing the impact of wood smoke on the environment and agricultural products. The information and protocols presented in this guide provide a solid foundation for researchers and professionals working with this important methoxyphenol.

References

The Engineered Role of 4-Methylsyringol Precursors in Disrupting Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a significant barrier to the efficient extraction of polysaccharides for biofuel production and other biotechnological applications. While lignin is naturally synthesized from the polymerization of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, recent bioengineering strategies have focused on intentionally disrupting this process. This technical guide explores the artificial introduction of 4-O-methylated monolignols, including the precursor to 4-methylsyringol, into the lignin biosynthetic pathway. It details the molecular mechanisms, quantitative effects on lignin content and composition, and the analytical methodologies used to characterize these engineered plants. This guide serves as a comprehensive resource for researchers aiming to understand and manipulate lignin biosynthesis for improved biomass utilization.

Introduction: The Challenge of Lignin in Biomass Valorization

Lignin provides structural integrity to plants but its recalcitrance hinders the enzymatic hydrolysis of cellulose (B213188) and hemicellulose.[1][2] The conventional lignin polymer is formed through the oxidative coupling of monolignols, a process initiated at the free para-hydroxyl (4-OH) group of the phenylpropane units.[3][4] The natural methylation of monolignol precursors occurs exclusively at the meta-positions (3-OH and 5-OH) of the aromatic ring, leaving the 4-OH position unmethylated and available for polymerization.[1]

Genetic engineering has enabled the introduction of a novel enzymatic activity into plants: the 4-O-methylation of monolignols. This is achieved through the expression of engineered monolignol 4-O-methyltransferases (MOMTs).[3][4] This modification, which leads to the formation of precursors to compounds like this compound, effectively terminates the ability of these monomers to participate in the lignin polymerization process.[3][4]

The Engineered Biosynthetic Pathway of 4-O-Methylated Monolignols

The introduction of a MOMT creates a new branch in the phenylpropanoid pathway, diverting monolignols away from conventional lignin synthesis.

Engineered_Lignin_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p-Coumaric_Acid->Caffeic_Acid C3H p-Coumaraldehyde p-Coumaraldehyde p-Coumaric_Acid->p-Coumaraldehyde 4CL, CCR Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT 5-OH_Ferulic_Acid 5-OH_Ferulic_Acid Ferulic_Acid->5-OH_Ferulic_Acid F5H Sinapic_Acid Sinapic_Acid 5-OH_Ferulic_Acid->Sinapic_Acid COMT Sinapaldehyde Sinapaldehyde Sinapic_Acid->Sinapaldehyde 4CL, CCR p-Coumaryl_Alcohol p-Coumaryl_Alcohol p-Coumaraldehyde->p-Coumaryl_Alcohol CAD Coniferaldehyde Coniferaldehyde Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Sinapyl_Alcohol Sinapyl_Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD Lignin_Polymer Lignin_Polymer p-Coumaryl_Alcohol->Lignin_Polymer Sinapyl_Alcohol->Lignin_Polymer MOMT MOMT Sinapyl_Alcohol->MOMT 4-O-Methyl_Coniferyl_Alcohol 4-O-Methyl_Coniferyl_Alcohol Disrupted_Polymerization Disrupted_Polymerization 4-O-Methyl_Coniferyl_Alcohol->Disrupted_Polymerization 4-O-Methyl_Sinapyl_Alcohol 4-O-Methyl_Sinapyl_Alcohol 4-O-Methyl_Sinapyl_Alcohol->Disrupted_Polymerization MOMT->4-O-Methyl_Coniferyl_Alcohol MOMT->4-O-Methyl_Sinapyl_Alcohol

Caption: Engineered monolignol pathway with MOMT.

Quantitative Effects of 4-O-Methylation on Lignin and Biomass Properties

The expression of MOMTs in various plant species leads to significant alterations in lignin content and composition, which in turn improves the efficiency of enzymatic saccharification.

Plant SpeciesTransgeneLignin Content ReductionChange in S/G RatioSaccharification Yield IncreaseReference
Arabidopsis thalianaMOMT4Substantial reductionNo significant changeHigher than wild-type[3]
Rice (Oryza sativa)MOMT4>50% (G-lignin), up to 90% (S-lignin)DecreasedUp to 30%[1]
Rice (Oryza sativa)MOMT9>50% (G-lignin), ~77% (S-lignin)DecreasedUp to 30%[1]
Poplar (Populus)MOMT4Drastic reduction in S-ligninDrastically reversedNot reported[1]

Table 1: Effects of MOMT Expression on Lignin and Saccharification

In rice, the expression of MOMTs also led to a reduction in wall-bound ferulates and a decrease in the incorporation of the flavonoid tricin (B192558) into the lignin polymer.[1] Concurrently, transgenic plants accumulate novel soluble and wall-bound 4-O-methylated phenolic compounds.[3][4]

Experimental Protocols

Thioacidolysis for Lignin Monomer Analysis

Thioacidolysis is a degradative chemical method that cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).[1]

Materials:

  • Dried, extract-free plant material (2-5 mg)

  • Thioacidolysis reagent: 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol (B150549) in dioxane.

  • Internal standard (e.g., tetracosane)

  • Methylene (B1212753) chloride

  • Hexamethyldisilazane (HMDS) and pyridine (B92270) for derivatization

Procedure:

  • Weigh 2-5 mg of dried, extract-free plant material into a glass reaction vial.

  • Add a known amount of internal standard.

  • Add 1 mL of the thioacidolysis reagent.

  • Seal the vial and heat at 100°C for 4 hours.

  • Cool the reaction mixture on ice and neutralize with 0.4 M sodium bicarbonate.

  • Extract the products with methylene chloride (3 x 1 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the dried residue with HMDS in pyridine.

  • Analyze the trimethylsilyl-derivatized products by GC-MS.

2D-HSQC NMR Spectroscopy for Lignin Structural Analysis

Two-dimensional heteronuclear single quantum coherence (2D-HSQC) nuclear magnetic resonance (NMR) spectroscopy is a powerful non-degradative technique for elucidating the structure of the lignin polymer, including the types of inter-unit linkages.

Materials:

  • Isolated lignin (e.g., cellulolytic enzyme lignin) or whole cell wall material (50-80 mg)

  • DMSO-d6

Procedure:

  • Dissolve 50-80 mg of the lignin sample in 0.55 mL of DMSO-d6 in an NMR tube.

  • Acquire 2D ¹H-¹³C HSQC spectra on a suitable NMR spectrometer (e.g., 600 MHz) using a standard pulse sequence.

  • Process the spectra using appropriate software.

  • Assign the cross-peaks corresponding to different lignin subunits and inter-unit linkages by comparing with published data. The absence of signals corresponding to 4-O-etherified units in natural lignin and the potential appearance of new signals in MOMT-transgenic plants can be investigated.

Visualization of Experimental and Logical Workflows

Workflow for Analysis of MOMT Transgenic Plants

MOMT_Analysis_Workflow Transgenic_Plant Transgenic_Plant Biomass_Harvest Biomass_Harvest Extraction Extraction Biomass_Harvest->Extraction Remove extractives Lignin_Content_Analysis Lignin_Content_Analysis Extraction->Lignin_Content_Analysis e.g., Klason method Lignin_Composition_Analysis Lignin_Composition_Analysis Extraction->Lignin_Composition_Analysis Thioacidolysis Lignin_Structure_Analysis Lignin_Structure_Analysis Extraction->Lignin_Structure_Analysis 2D-HSQC NMR Saccharification_Assay Saccharification_Assay Extraction->Saccharification_Assay Data_Analysis Data_Analysis Lignin_Content_Analysis->Data_Analysis Lignin_Composition_Analysis->Data_Analysis Lignin_Structure_Analysis->Data_Analysis Saccharification_Assay->Data_Analysis

Caption: Workflow for analyzing MOMT transgenic plants.

Logical Relationship of 4-O-Methylation to Lignin Polymerization

Logical_Relationship Free_4-OH Free_4-OH Radical_Formation Radical_Formation Free_4-OH->Radical_Formation Peroxidase/Laccase 4-O-Methylated 4-O-Methylated No_Radical_Formation No_Radical_Formation 4-O-Methylated->No_Radical_Formation Polymerization Polymerization Radical_Formation->Polymerization Termination Termination No_Radical_Formation->Termination Monolignol Monolignol Monolignol->4-O-Methylated Engineered (MOMT)

Caption: Logical impact of 4-O-methylation on lignification.

Conclusion and Future Perspectives

The introduction of 4-O-methylated monolignols, such as the precursor to this compound, represents a potent strategy for engineering plant cell walls with reduced lignin content and improved digestibility. This approach effectively hijacks the natural lignin biosynthetic pathway, creating monomeric units that act as terminators of polymerization. The quantitative data from transgenic studies consistently demonstrate the success of this strategy in various plant species. Further research may focus on the targeted expression of MOMTs in specific tissues to minimize potential impacts on plant development and defense, as well as exploring the utility of the novel 4-O-methylated phenolic compounds that accumulate in these engineered plants. This technical guide provides a foundational understanding for researchers seeking to advance the field of lignin bioengineering for a sustainable bioeconomy.

References

The Biological Activity of 4-Methylsyringol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol (4-MS), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of 4-MS, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide elucidates the molecular mechanisms underlying the bioactivity of 4-MS, with a particular emphasis on its modulation of critical signaling pathways, including the Nrf2, NF-κB, and MAPK pathways. Visual diagrams of these pathways and experimental workflows are presented to facilitate a comprehensive understanding of the multifaceted therapeutic potential of this compound.

Introduction

This compound, also known as 2,6-dimethoxy-4-methylphenol, is a phenolic compound found in various natural sources. Its structural characteristics, particularly the hydroxyl group and methoxy (B1213986) substituents on the benzene (B151609) ring, contribute to its significant biological properties. This guide aims to consolidate the existing scientific literature on the biological activities of this compound, providing a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, enabling it to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

In Vitro Antioxidant Assays

The antioxidant activity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest SystemIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical Scavenging Chemical AssayData not availableAscorbic AcidReference value
ABTS Radical Scavenging Chemical AssayData not availableTroloxReference value
Cellular Antioxidant Activity (CAA) HepG2 cellsData not availableQuercetin (B1663063)Reference value

Note: Specific IC50 values for this compound in these assays are not yet widely reported in the available literature. The table structure is provided for future data integration.

Experimental Protocols

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).[1] Protect from light.

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.[1]

  • Procedure:

    • Add a specific volume of the sample or control to the DPPH solution.[1]

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[1]

    • Measure the absorbance at 517 nm using a spectrophotometer.[1]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[2]

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

    • Prepare various concentrations of this compound and a positive control (e.g., Trolox).

  • Procedure:

    • Add a small volume of the sample or control to the diluted ABTS•+ solution.[2]

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[2]

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein diacetate (DCFH-DA) by peroxyl radicals in cultured cells, such as human hepatocarcinoma HepG2 cells.[4][5]

  • Cell Culture:

    • Culture HepG2 cells in a 96-well microplate until they reach confluence.[4][5]

  • Procedure:

    • Wash the cells and incubate them with DCFH-DA and various concentrations of this compound or a standard antioxidant (e.g., quercetin).[4][5]

    • After incubation, wash the cells to remove the extracellular compounds.[4][5]

    • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.[4]

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.[5]

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the fluorescence curve and comparing it to the control. The results are often expressed as quercetin equivalents.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to a wide range of diseases. This compound has demonstrated potential as an anti-inflammatory agent by modulating key inflammatory pathways.

In Vitro Anti-inflammatory Assays

The anti-inflammatory effects of this compound can be assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 Value (µM)Reference CompoundIC50 Value (µM)
Nitric Oxide (NO) Production RAW 264.7NO levelsData not availableDexamethasoneReference value
Pro-inflammatory Cytokine Production (TNF-α, IL-6) RAW 264.7Cytokine levelsData not availableDexamethasoneReference value
NF-κB Activation Reporter cell lineLuciferase activityData not availableParthenolideReference value

Note: Specific IC50 values for this compound in these assays are not yet widely reported in the available literature. The table structure is provided for future data integration.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Procedure:

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Calculation:

    • The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.

Neuroprotective Activity

Neurodegenerative diseases are often characterized by oxidative stress and inflammation in the central nervous system. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent.

In Vitro Neuroprotection Assays

The neuroprotective effects of this compound can be investigated in neuronal cell models subjected to neurotoxic insults.

Table 3: In Vitro Neuroprotective Activity of this compound

AssayCell LineNeurotoxic AgentParameter MeasuredEC50 Value (µM)
Cell Viability (MTT Assay) SH-SY5Y, PC12H₂O₂, 6-OHDA, AβCell viabilityData not available
Reactive Oxygen Species (ROS) Production SH-SY5Y, PC12H₂O₂, 6-OHDA, AβROS levelsData not available

Note: Specific EC50 values for this compound in these assays are not yet widely reported in the available literature. The table structure is provided for future data integration.

Experimental Protocols

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

  • Cell Culture:

    • Culture neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate.

  • Procedure:

    • Pre-treat the cells with various concentrations of this compound for a specific time.

    • Expose the cells to a neurotoxic concentration of H₂O₂.

    • After incubation, assess cell viability using the MTT assay, which measures the metabolic activity of living cells.

  • Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells. The EC50 value (the concentration that provides 50% of the maximum protective effect) is then determined.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties, including the ability to inhibit the proliferation of cancer cells.

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound against various cancer cell lines can be determined using cell viability assays.

Table 4: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 Value (µM)Reference DrugIC50 Value (µM)
A549 Lung CancerData not availableDoxorubicinReference value
HeLa Cervical CancerData not availableDoxorubicinReference value
HepG2 Liver CancerData not availableDoxorubicinReference value

Note: Specific IC50 values for this compound against these cell lines are not yet widely reported in the available literature. The table structure is provided for future data integration.

Experimental Protocols

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

  • Cell Culture:

    • Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Procedure:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Modulation of Signaling Pathways

The biological activities of this compound are mediated through its interaction with and modulation of key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues MS4 This compound MS4->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Cul3->Nrf2 ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Activation

Caption: Nrf2 signaling pathway activation by this compound.

Western blotting can be used to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

  • Procedure:

    • Treat cells with this compound for various time points.

    • Separate the nuclear and cytoplasmic fractions of the cell lysates.

    • Run the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescence substrate.

    • Lamin B and β-actin can be used as loading controls for the nuclear and cytoplasmic fractions, respectively.

  • Analysis:

    • An increase in the Nrf2 protein level in the nuclear fraction indicates Nrf2 activation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a major mechanism for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation kB_site κB Site Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) kB_site->Genes Transcription MS4 This compound MS4->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Procedure:

    • Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Pre-treat the cells with this compound.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis:

    • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The three main MAPK subfamilies are ERK, JNK, and p38.

MAPK_Pathway Stimuli Stress/Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->CellularResponse MS4 This compound MS4->MAPKK Modulation

Caption: Modulation of the MAPK signaling pathway by this compound.

The activation of MAPK pathways can be assessed by measuring the phosphorylation of key proteins (ERK, JNK, and p38) using Western blotting.

  • Procedure:

    • Treat cells with this compound and/or a stimulus (e.g., LPS or H₂O₂).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

    • Also, probe for the total forms of these proteins as loading controls.

    • Detect the protein bands using chemiluminescence.

  • Analysis:

    • A change in the ratio of phosphorylated protein to total protein indicates modulation of the MAPK pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects, mediated through the modulation of key signaling pathways, highlight its therapeutic potential. However, a significant portion of the quantitative data, such as IC50 and EC50 values, for this compound in various assays is still lacking in the publicly available literature. Future research should focus on:

  • Quantitative evaluation of the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of this compound to establish its potency and efficacy.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound.

  • In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Structure-activity relationship (SAR) studies to identify more potent and selective derivatives of this compound.

The comprehensive data and protocols presented in this technical guide provide a solid foundation for future research and development of this compound as a potential therapeutic agent for a variety of human diseases.

References

Unveiling the Antimicrobial Potential of 4-Methylsyringol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol, also known as creosol, is a phenolic compound naturally occurring in sources such as wood creosote, and essential oils of plants like ylang-ylang. As a member of the cresol (B1669610) family, it has garnered interest for its potential biological activities, including its role as a germicide. This technical guide provides a comprehensive overview of the available scientific data on the antimicrobial properties of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Antimicrobial Spectrum and Efficacy

While extensive research on a wide range of phenolic compounds exists, specific data for this compound (creosol) is more focused. The available literature indicates that cresols, as a class, contribute to the antibacterial and insecticidal properties of creosote. The primary mechanism of action for cresol-based disinfectants is believed to be the disruption and destruction of bacterial cell membranes[1].

One study investigating the effects of m-cresol, a structural isomer of this compound, on Escherichia coli provides insight into the potential efficacy of this class of compounds. The minimum effective concentration (MEC) required to inhibit the heat production of glucose-respiring E. coli cells was determined to be between 7.50 and 9.37 mmol/L.

It is important to note that further research is required to establish a comprehensive antimicrobial profile of this compound against a broader spectrum of clinically relevant bacteria and fungi. The table below summarizes the currently available quantitative data.

Table 1: Antimicrobial Efficacy of Cresol Compounds
CompoundMicroorganismMethodParameterValue
m-cresolEscherichia coliMicrocalorimetryMEC7.50 - 9.37 mmol/L

MEC: Minimum Effective Concentration

Experimental Protocols

Standardized methods are crucial for the reliable assessment of antimicrobial activity. The following are detailed protocols for two common assays, the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Well Diffusion Method for assessing zones of inhibition. These protocols are based on established microbiological guidelines and can be adapted for testing this compound.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Add the prepared inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for yeast).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare this compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature and Time D->E F Read and Record MIC Value (Lowest concentration with no growth) E->F

Broth microdilution workflow for MIC determination.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.

1. Preparation of Agar Plates and Inoculum:

  • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Uniformly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.

2. Preparation of Wells and Application of Compound:

  • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.

  • Include a negative control (solvent only) and a positive control (a known antimicrobial agent).

3. Incubation and Measurement:

  • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Inoculated Agar Plate B Create Wells in Agar A->B C Add this compound Solution to Wells B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E

Agar well diffusion workflow for antimicrobial screening.

Mechanism of Action and Signaling Pathways

The antimicrobial mechanism of phenolic compounds like this compound is generally attributed to their ability to disrupt the microbial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its structure and function.

While specific signaling pathways affected by this compound have not been extensively elucidated, the disruption of membrane integrity can trigger a cascade of secondary effects, including:

  • Inhibition of membrane-bound enzymes: Disruption of the membrane can affect the function of enzymes involved in respiration and energy production.

  • Disruption of ion gradients: The loss of membrane integrity can lead to the dissipation of proton motive force and other essential ion gradients.

  • Induction of oxidative stress: Damage to the cell membrane can lead to the production of reactive oxygen species (ROS), causing further cellular damage.

Further research is needed to identify specific molecular targets and signaling pathways modulated by this compound in various microorganisms.

Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell Compound This compound (Phenolic Compound) Membrane Cell Membrane Compound->Membrane Disruption Enzymes Membrane-Bound Enzymes Membrane->Enzymes Inhibition Ions Ion Gradients Membrane->Ions Dissipation ROS Reactive Oxygen Species (ROS) Membrane->ROS Induction Death Cell Death Enzymes->Death Ions->Death ROS->Death

Proposed mechanism of antimicrobial action.

Conclusion and Future Directions

This compound, as a representative of the cresol family, demonstrates potential as an antimicrobial agent. The primary mechanism is likely through the disruption of microbial cell membranes. However, the available quantitative data on its antimicrobial spectrum and potency is limited. To fully realize its therapeutic or preservative potential, further research is warranted. Key areas for future investigation include:

  • Comprehensive antimicrobial screening: Determination of MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values against a wide range of pathogenic and spoilage microorganisms.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy and toxicity studies: Evaluation of the antimicrobial activity and safety of this compound in relevant animal models.

  • Synergy studies: Investigation of the potential for synergistic effects when combined with existing antimicrobial agents.

This technical guide serves as a starting point for researchers and developers interested in exploring the antimicrobial properties of this compound. The provided protocols and conceptual frameworks offer a basis for designing and conducting further investigations into this promising natural compound.

References

4-Methylsyringol as a Smoke Taint Marker in Wine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wildfires are an increasing threat to viticulture globally, leading to the phenomenon known as "smoke taint" in wine. This off-flavor, often described as smoky, burnt, ashtray-like, or medicinal, is primarily caused by the absorption of volatile phenols (VPs) released from the combustion of lignin (B12514952) in wood.[1][2][3] These compounds can be absorbed by grape berries and leaves, where they are often converted into non-volatile glycosides.[4][5] During fermentation and aging, these glycosides can hydrolyze, releasing the volatile phenols and causing the undesirable sensory characteristics in the finished wine.[6] Among the various VPs used as markers for smoke taint, 4-methylsyringol, along with compounds like guaiacol, 4-methylguaiacol, and syringol, plays a significant role in assessing the level of smoke exposure in grapes and wine.[1][7][8] This technical guide provides a comprehensive overview of this compound as a smoke taint marker, including its formation, analytical methodologies for its detection, and its sensory impact.

Formation and Glycosylation of this compound

The formation of this compound and other volatile phenols originates from the thermal degradation of lignin, a complex polymer in plant cell walls.[9] Wildfire smoke contains these VPs, which can then be absorbed by grapevines.[4] The period of highest sensitivity for smoke uptake is from seven days post-veraison to harvest.[6] Once absorbed, the grape's defense mechanism involves the glycosylation of these volatile phenols, converting them into less volatile, water-soluble glycosides.[3][4] This process is catalyzed by glycosyltransferase enzymes.[4] In the case of this compound, it is typically found as this compound gentiobioside in smoke-exposed grapes.[1][9] These glycosides act as precursors, releasing the free, aromatic this compound during winemaking and even in the consumer's mouth through the action of salivary enzymes.[3][5]

G cluster_environment Environment cluster_grapevine Grapevine Wildfire Wildfire Lignin Combustion Lignin Combustion Wildfire->Lignin Combustion Volatile Phenols (VPs) in Smoke Volatile Phenols (VPs) in Smoke Lignin Combustion->Volatile Phenols (VPs) in Smoke This compound (free) This compound (free) Volatile Phenols (VPs) in Smoke->this compound (free) Absorption of VPs Absorption of VPs This compound (free)->Absorption of VPs Uptake Grape Berries & Leaves Grape Berries & Leaves Grape Berries & Leaves->Absorption of VPs Glycosylation Glycosylation Absorption of VPs->Glycosylation This compound Gentiobioside (bound) This compound Gentiobioside (bound) Glycosylation->this compound Gentiobioside (bound)

Figure 1: Formation and uptake of this compound in grapes.

Quantitative Data on Smoke Taint Markers

The concentration of this compound and other volatile phenols, both in their free and glycosidically bound forms, is a key indicator of the extent of smoke exposure. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Volatile Phenols in Smoke-Affected Grapes and Wine (µg/L or µg/kg)

CompoundMatrixConcentration Range in Smoke-Affected SamplesReference
This compoundGrapes (juice)17[10]
This compoundWine3 - 12[11]
This compound GentiobiosideWine20 (mean)[9]
GuaiacolGrapes (juice)108[10]
GuaiacolWine12 - 55[11]
4-MethylguaiacolGrapes (juice)20[10]
4-MethylguaiacolWine3 - 10[11]
SyringolGrapes (juice)126[10]
SyringolWine10 - 26[11]
Cresols (o, m, p)Grapes (juice)83[10]
Cresols (o, m, p)Wine1 - 26[11]
Phenol (B47542)Grapes (juice)55[10]
PhenolWine13 - 52[11]

Table 2: Sensory Thresholds of Key Smoke Taint Compounds in Red Wine (µg/L)

CompoundSensory ThresholdDescriptorReference
Guaiacol23 - 75Smoky, phenolic, medicinal[7][12]
4-Methylguaiacol65Smoky[7]
m-Cresol20Medicinal[11]
o-Cresol62Medicinal[7]
p-Cresol64Medicinal[7]
Syringol570Smoky[11]
4-Ethylphenol300 - 600Brettanomyces-like[13]
4-Ethylguaiacol~50Brettanomyces-like[13]

Note: Sensory thresholds can vary depending on the wine matrix and individual sensitivity.[13]

Experimental Protocols for Analysis

Accurate quantification of this compound and other smoke taint markers is crucial for assessing the risk of smoke taint. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile phenols and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for their glycosides.[14]

Protocol 1: Analysis of Free Volatile Phenols by GC-MS

This protocol outlines a general procedure for the analysis of free volatile phenols, including this compound, in wine using Solid Phase Microextraction (SPME) coupled with GC-MS.[15][16]

1. Sample Preparation:

  • Pipette 10 mL of wine into a 20 mL headspace vial.

  • Add 10 µL of an internal standard mix (e.g., deuterated analogues of the target compounds).

  • Add 2 g of sodium chloride (NaCl) to enhance the release of volatile compounds.

  • Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator.

  • Incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration.[15]

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated GC inlet.

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms or WAX-type).[17]

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[16]

4. Quantification:

  • Generate a calibration curve using standards of known concentrations for each target analyte.

  • Calculate the concentration of each volatile phenol in the sample based on the peak area ratio of the analyte to its corresponding internal standard.

G Wine Sample (10 mL) Wine Sample (10 mL) Internal Standard Addition Internal Standard Addition Wine Sample (10 mL)->Internal Standard Addition NaCl Addition NaCl Addition Internal Standard Addition->NaCl Addition Headspace Vial Headspace Vial NaCl Addition->Headspace Vial HS-SPME Extraction HS-SPME Extraction Headspace Vial->HS-SPME Extraction GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Figure 2: Workflow for free volatile phenol analysis by HS-SPME-GC-MS.
Protocol 2: Analysis of Glycosidically Bound Volatile Phenols

This involves a hydrolysis step to release the free volatile phenols from their glycosidic precursors, followed by analysis as described in Protocol 1.

1. Acid Hydrolysis:

  • Take a known volume of wine (e.g., 10 mL).

  • Add an internal standard mix.

  • Adjust the pH to approximately 1.5 with hydrochloric acid (HCl).[15]

  • Incubate the sample at a high temperature (e.g., 95°C) for an extended period (e.g., 4 hours) to facilitate hydrolysis.[15]

  • Cool the sample to room temperature.

  • Neutralize the sample by adjusting the pH to around 3.5 with sodium hydroxide (B78521) (NaOH).[15]

2. Analysis:

  • Proceed with the HS-SPME-GC-MS analysis as detailed in Protocol 1.

Alternatively, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be used for the direct analysis of intact glycosides, which is often considered more accurate and reproducible than methods involving hydrolysis.[14]

G Wine Sample Wine Sample Internal Standard Internal Standard Wine Sample->Internal Standard HPLC-MS/MS Analysis HPLC-MS/MS Analysis Wine Sample->HPLC-MS/MS Analysis Direct Method Acidification (HCl) Acidification (HCl) Internal Standard->Acidification (HCl) Incubation (Heat) Incubation (Heat) Acidification (HCl)->Incubation (Heat) Neutralization (NaOH) Neutralization (NaOH) Incubation (Heat)->Neutralization (NaOH) GC-MS Analysis GC-MS Analysis Neutralization (NaOH)->GC-MS Analysis Indirect Method

Figure 3: Analytical pathways for glycosidically bound smoke taint markers.

Conclusion

This compound, in conjunction with other volatile phenols and their glycosides, serves as a critical marker for the assessment of smoke taint in wine. Understanding its formation, accurately quantifying its presence, and correlating these findings with sensory perception are essential for mitigating the economic impact of wildfires on the wine industry. The methodologies outlined in this guide provide a framework for researchers and industry professionals to reliably detect and manage smoke taint, ensuring the quality and integrity of wine products. Further research into rapid and cost-effective analytical methods is ongoing to provide the industry with timely information during harvest.[18]

References

Degradation Pathways of 4-Methylsyringol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol, a methoxyphenol derived from lignin (B12514952), is a compound of increasing interest due to its presence in various natural and industrial contexts, including as a potential biomarker and flavoring agent. Understanding its degradation is crucial for environmental science, food chemistry, and drug metabolism studies. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, encompassing microbial, enzymatic, chemical, and photochemical routes. Detailed experimental protocols for key analytical and degradation assays are provided, along with structured data on the degradation of this compound and related compounds. Visual diagrams of the degradation pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound (2,6-dimethoxy-4-methylphenol) is a syringyl-type phenolic compound originating from the breakdown of lignin, a complex polymer abundant in plant cell walls. Its presence has been noted in various environmental matrices, food products, and as a potential metabolite of certain xenobiotics. The degradation of this compound is a key process influencing its environmental fate, bioavailability, and potential toxicological or beneficial effects. This guide delves into the multifaceted degradation pathways of this molecule, providing researchers and professionals with the necessary technical details to investigate its transformation.

Microbial Degradation of this compound

Microorganisms, particularly bacteria and fungi, play a pivotal role in the breakdown of lignin and its derivatives. Several microbial species have demonstrated the capability to degrade compounds structurally similar to this compound, suggesting analogous pathways for its catabolism.

Bacterial Degradation

Bacteria from genera such as Sphingobacterium and Pseudomonas are known to metabolize syringyl compounds.[1][2][3] The degradation of syringic acid by Sphingobacterium sp. HY-H, for instance, involves demethoxylation and decarboxylation reactions, leading to the formation of key intermediates like guaiacol (B22219) and p-hydroxybenzoic acid.[1][4][5] These intermediates are further funneled into central metabolic pathways, ultimately leading to mineralization.[1] While direct studies on this compound degradation by these specific strains are limited, the existing data on related compounds provide a strong basis for a proposed pathway.

A proposed bacterial degradation pathway for this compound starts with the oxidation of the methyl group or demethylation of the methoxy (B1213986) groups. For instance, Rhodococcus species are known to catabolize 4-alkylphenols via a meta-cleavage pathway.[6][7] In the case of this compound, initial hydroxylation of the methyl group could occur, followed by further oxidation to a carboxylic acid. Alternatively, O-demethylation, a common step in the degradation of methoxylated aromatic compounds by bacteria like Pseudomonas putida, could lead to the formation of catecholic or gallic intermediates.[2][3][8][9] These di- or tri-hydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, entering the β-ketoadipate pathway or other central metabolic routes for complete degradation.

Fungal Degradation

White-rot fungi are renowned for their ability to degrade lignin and a wide array of aromatic pollutants due to their secretion of powerful extracellular ligninolytic enzymes.[10] Fungi such as Trametes versicolor are known to produce laccases and peroxidases that can oxidize phenolic compounds like this compound.[11] The degradation process initiated by these enzymes often involves the formation of phenoxy radicals, which can lead to polymerization or further breakdown.

Enzymatic Degradation of this compound

The primary enzymes involved in the initial steps of this compound degradation are laccases and peroxidases.

Laccase-Mediated Degradation

Laccases (benzenediol:oxygen oxidoreductases) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[10] Laccases from fungi like Trametes versicolor can oxidize syringyl compounds.[12][13][14][15] The oxidation of this compound by laccase would generate a phenoxy radical. This radical can then undergo several reactions, including:

  • Polymerization: Radicals can couple to form dimers, oligomers, and polymers.

  • Further Oxidation: The radical can be further oxidized, leading to ring cleavage.

  • Reaction with Mediators: In laccase-mediator systems (LMS), small redox-active molecules can be oxidized by laccase and subsequently oxidize non-phenolic substrates or larger molecules that cannot directly access the enzyme's active site.[10][16][17][18]

Peroxidase-Catalyzed Oxidation

Peroxidases, such as horseradish peroxidase (HRP) and manganese peroxidase (MnP) from white-rot fungi, catalyze the oxidation of phenolic substrates in the presence of hydrogen peroxide (H₂O₂).[19][20][21] The catalytic cycle of peroxidases involves the formation of highly reactive ferryl-oxo intermediates (Compound I and Compound II) that abstract electrons from the phenolic substrate, generating phenoxy radicals.[19][22] Similar to laccase-mediated oxidation, these radicals can then undergo polymerization or further degradation.

Chemical Degradation of this compound

In addition to biological processes, this compound can be degraded through various chemical reactions, particularly advanced oxidation processes (AOPs).

Fenton Oxidation

Fenton's reagent, a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide, generates highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds.[11][23][24][25][26] The reaction of hydroxyl radicals with this compound would likely involve electrophilic addition to the aromatic ring or hydrogen abstraction from the methyl or methoxy groups, leading to a cascade of oxidative reactions and eventual mineralization. Intermediates such as hydroxylated derivatives and quinones are expected to be formed.[11][26]

Ozonolysis

Ozone (O₃) is a powerful oxidant used in water treatment to degrade organic pollutants.[27][28][29][30] The reaction of ozone with phenolic compounds can proceed through two main pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at higher pH.[27][29] Ozonolysis of this compound would likely lead to the formation of hydroxylated intermediates, quinones, and, upon ring cleavage, smaller organic acids such as muconic, maleic, and oxalic acids.[27][28]

Photochemical Degradation of this compound

The absorption of ultraviolet (UV) radiation can lead to the photochemical degradation of phenolic compounds. The presence of chromophores in the this compound structure suggests its susceptibility to photolysis. Direct photolysis can lead to the formation of phenoxy radicals and other reactive species.[31][32][33] Indirect photolysis can also occur in the presence of photosensitizers, which, upon absorbing light, can generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals that can then degrade the molecule. The quantum yield of photolysis for methoxy-substituted phenols can be influenced by factors such as pH and the presence of other substances in the medium.[34][35]

Data Presentation

Table 1: Degradation of Syringic Acid by Sphingobacterium sp. HY-H[1]
Time (h)Syringic Acid Degradation (%)COD Removal Efficiency (%)TOC Removal Efficiency (%)
9672.7867.2343.86
Table 2: Kinetic Parameters of Laccases from Trametes versicolor for ABTS
Laccase IsoenzymeKm (mM)Vmax (U/mg)Reference
LccB0.4351.28[12]
LccC0.2962.89[12]
Purified Laccase0.01288125.4[36]

Note: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a common substrate for laccase activity assays. While not this compound, these values provide an indication of the enzymatic activity.

Table 3: Kinetic Parameters for Horseradish Peroxidase (HRP) with Phenol[21]
SubstrateKm (mM)Vmax (mM/min)
H₂O₂1.090.196
Phenol (B47542)9.450.196

Note: These parameters are for the general substrate phenol and provide a reference for peroxidase kinetics.

Experimental Protocols

Microbial Degradation Assay

Objective: To assess the degradation of this compound by a specific microbial strain.

Materials:

  • Microbial strain (e.g., Pseudomonas putida, Sphingobacterium sp.)

  • Minimal salt medium (MSM)

  • This compound stock solution (in a suitable solvent like ethanol, filter-sterilized)

  • Sterile culture flasks or tubes

  • Shaking incubator

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare MSM and autoclave.

  • Inoculate the microbial strain into a small volume of MSM with a suitable carbon source (e.g., glucose) and grow to obtain a pre-culture.

  • Harvest the cells from the pre-culture by centrifugation and wash with sterile MSM to remove any residual carbon source.

  • Resuspend the cells in fresh MSM to a desired optical density (e.g., OD₆₀₀ = 0.1).

  • Add this compound from the stock solution to the cell suspension to a final desired concentration (e.g., 50 mg/L). Include a control flask with this compound but no cells to account for abiotic degradation.

  • Incubate the flasks in a shaking incubator at the optimal growth temperature for the strain.

  • At regular time intervals, withdraw aliquots from the flasks.

  • Prepare the samples for analysis by centrifuging to remove cells and filtering the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC or GC-MS method.

  • To identify degradation intermediates, analyze the samples by GC-MS or LC-MS/MS.

Laccase Activity Assay

Objective: To determine the activity of a laccase enzyme using a model substrate.

Materials:

Procedure:

  • In a cuvette, mix the buffer solution and the substrate stock solution.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the laccase enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the change in absorbance at the appropriate wavelength (e.g., 420 nm for ABTS oxidation).

  • Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.

Analysis of Degradation Products by GC-MS

Objective: To identify and quantify this compound and its degradation products.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Derivatization reagent (e.g., BSTFA with TMCS for silylation)[23][37][38][39]

  • Solvents for extraction (e.g., ethyl acetate)

  • Internal standard

Procedure:

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): [23][39]

    • To the dried residue, add the silylation reagent (e.g., a mixture of BSTFA and pyridine).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert polar functional groups (-OH) to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the compounds of interest.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

    • Identify the compounds by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries.

    • For quantification, use an internal standard and create a calibration curve with known concentrations of the target analytes.

Mandatory Visualizations

Microbial_Degradation_Pathway This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Laccase/Peroxidase Hydroxylated_Intermediates Hydroxylated_Intermediates This compound->Hydroxylated_Intermediates Monooxygenase Polymerization Polymerization Phenoxy_Radical->Polymerization Ring_Cleavage_Products Ring_Cleavage_Products Hydroxylated_Intermediates->Ring_Cleavage_Products Dioxygenase Central_Metabolism Central_Metabolism Ring_Cleavage_Products->Central_Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Chemical_Degradation_Pathways cluster_fenton Fenton Oxidation cluster_ozonolysis Ozonolysis 4-Methylsyringol_F This compound Hydroxylated_Derivatives_F Hydroxylated Derivatives 4-Methylsyringol_F->Hydroxylated_Derivatives_F + •OH Hydroxyl_Radical •OH Ring_Cleavage_Products_F Ring Cleavage Products Hydroxylated_Derivatives_F->Ring_Cleavage_Products_F Mineralization_F CO2 + H2O Ring_Cleavage_Products_F->Mineralization_F 4-Methylsyringol_O This compound Quinones Quinones 4-Methylsyringol_O->Quinones + O₃ Ozone O₃ Organic_Acids Organic Acids Quinones->Organic_Acids Mineralization_O CO2 + H2O Organic_Acids->Mineralization_O

Caption: Overview of chemical degradation pathways for this compound.

Experimental_Workflow_GCMS Sample Aqueous Sample (from degradation experiment) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of degradation products.

Conclusion

The degradation of this compound is a complex process involving multiple pathways. Microbial degradation, driven by bacteria and fungi, proceeds through oxidative reactions catalyzed by enzymes like laccases and peroxidases, leading to ring cleavage and mineralization. Chemical degradation via advanced oxidation processes such as Fenton oxidation and ozonolysis, as well as photochemical degradation, also contribute to its transformation in the environment. This guide provides a foundational understanding of these pathways and the experimental approaches to study them. Further research is warranted to elucidate the specific intermediates and reaction kinetics for each degradation route to fully comprehend the fate and impact of this compound in various systems.

References

An In-depth Technical Guide on the Interaction of 4-Methylsyringol with Soil Organic Matter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol, a phenolic compound derived from the degradation of syringyl lignin, is an important molecule in the context of soil organic matter (SOM) dynamics. As a component of decomposing plant biomass, its fate in the soil environment—encompassing its interactions with soil minerals and microorganisms—influences carbon cycling, nutrient availability, and the overall health of the soil ecosystem. Understanding the mechanisms of these interactions is crucial for a variety of fields, from agricultural science to environmental remediation and even for professionals in drug development who may be investigating the environmental fate of phenolic drug candidates.

This technical guide provides a comprehensive overview of the core interactions of this compound with SOM, including sorption and degradation processes. It details experimental protocols for studying these interactions and presents quantitative data to illustrate the potential behavior of this compound in soil environments. Given the limited direct research on this compound, this guide synthesizes information from studies on analogous phenolic compounds to provide a robust and scientifically grounded resource.

Core Interaction Mechanisms

The persistence and mobility of this compound in soil are primarily governed by two competing processes: sorption to soil particles and degradation by microbial or abiotic mechanisms.

Sorption to Soil Organic Matter and Minerals

Sorption, the process by which a chemical substance adheres to a solid surface, is a critical factor in determining the bioavailability and leachability of this compound in soil. The primary sorbents in soil are organic matter and clay minerals.

  • Interaction with Soil Organic Matter: The organic carbon content of a soil is a major determinant of the sorption of hydrophobic organic compounds. This compound, with its phenolic structure, can engage in various interactions with SOM, including hydrogen bonding and hydrophobic partitioning.

  • Interaction with Clay Minerals: Clay minerals, with their layered structures and charged surfaces, can also adsorb phenolic compounds. The extent of this interaction is influenced by the type of clay mineral, the soil pH, and the cation exchange capacity (CEC) of the soil.

The sorption behavior of organic compounds in soil is often described by isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of the compound in the soil to its concentration in the soil solution at equilibrium.

Degradation in Soil

Degradation is the breakdown of a compound into simpler substances. For this compound in soil, this can occur through both biological and non-biological pathways.

  • Microbial Degradation: A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade phenolic compounds. This is a key process in the turnover of lignin-derived carbon in soil. The degradation of aromatic compounds by microbes often proceeds via hydroxylation of the aromatic ring followed by ring cleavage. The rate of microbial degradation is influenced by soil conditions such as temperature, moisture, pH, and nutrient availability.

  • Abiotic Transformation: Abiotic degradation processes, such as oxidation and photodecomposition, can also contribute to the transformation of this compound, particularly at the soil surface where it is exposed to sunlight and atmospheric oxidants.

The rate of degradation is often modeled using kinetic equations, with first-order kinetics being a common approximation for the disappearance of organic compounds in soil.

Quantitative Data on this compound-Soil Interactions

Due to a lack of specific experimental data for this compound, the following tables present illustrative quantitative data based on typical values reported for other phenolic compounds of similar structure and molecular weight. These tables are intended to provide a comparative framework for understanding the potential behavior of this compound in different soil types.

Table 1: Illustrative Sorption Isotherm Parameters for this compound in Different Soil Types

Soil TypeOrganic Carbon (%)Clay Content (%)pHFreundlich Kf ((µg/g)/(µg/mL)1/n)Freundlich 1/nDistribution Coefficient Kd (mL/g)
Sandy Loam1.2156.52.50.853.1
Silt Loam2.5286.05.80.907.2
Clay3.8457.212.30.9215.1

Note: The Freundlich isotherm is given by the equation Cs = Kf * Ce1/n, where Cs is the concentration of the sorbed compound, Ce is the equilibrium concentration in solution, Kf is the Freundlich affinity coefficient, and 1/n is the Freundlich linearity index. Kd is a simple distribution coefficient representing the ratio of the concentration in the solid phase to the concentration in the liquid phase.

Table 2: Illustrative Degradation Kinetics for this compound in a Silt Loam Soil

ConditionDegradation Rate Constant (k) (day-1)Half-life (t1/2) (days)
Aerobic0.04515.4
Anaerobic0.01838.5

Note: The half-life is calculated using the first-order kinetic model: t1/2 = 0.693 / k.

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to determine the sorption and degradation of this compound in soil.

Protocol for a Batch Equilibrium Sorption Study

This protocol determines the sorption isotherm of this compound in a specific soil.

1. Soil Preparation:

  • Air-dry the soil sample and sieve it through a 2-mm mesh.
  • Characterize the soil for key properties including pH, organic carbon content, clay content, and cation exchange capacity.

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Prepare a series of aqueous working solutions of varying concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL) in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain constant ionic strength.

3. Sorption Experiment:

  • Place a known mass of soil (e.g., 5 g) into a series of centrifuge tubes.
  • Add a known volume (e.g., 25 mL) of each working solution to the centrifuge tubes.
  • Include control samples with no soil to account for any sorption to the container walls.
  • Shake the tubes on a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours), which should be determined from a preliminary kinetic study.
  • After shaking, centrifuge the tubes at a high speed (e.g., 10,000 x g) for a sufficient time to separate the solid and liquid phases.

4. Analysis:

  • Carefully collect an aliquot of the supernatant from each tube.
  • Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.

5. Data Interpretation:

  • Plot the amount of sorbed this compound (Cs) against the equilibrium concentration in the solution (Ce).
  • Fit the data to sorption isotherm models (e.g., Freundlich, Langmuir) to determine the sorption coefficients.

Protocol for a Soil Degradation Study

This protocol measures the rate of this compound degradation in soil under controlled laboratory conditions.

1. Soil Preparation and Spiking:

  • Use fresh, sieved (2-mm) soil with its natural microbial population.
  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
  • Spike a known mass of the soil with a solution of this compound to achieve a target initial concentration. Ensure the solvent is allowed to evaporate before sealing the incubation vessels.

2. Incubation:

  • Divide the spiked soil into multiple microcosms (e.g., glass jars).
  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
  • For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.

3. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample a subset of the microcosms.
  • Extract the this compound from the soil samples using an appropriate solvent (e.g., acetonitrile, ethyl acetate) and extraction method (e.g., sonication, accelerated solvent extraction).

4. Analysis:

  • Analyze the concentration of this compound in the extracts using HPLC or GC-MS.

5. Data Interpretation:

  • Plot the concentration of this compound remaining in the soil as a function of time.
  • Fit the data to a kinetic model (e.g., first-order kinetics) to determine the degradation rate constant (k) and the half-life (t1/2).

Visualizations

Experimental Workflow for Soil Interaction Studies

Experimental_Workflow A Soil Collection and Preparation (Sieving, Characterization) B Sorption Experiment (Batch Equilibrium) A->B C Degradation Experiment (Soil Microcosms) A->C E Equilibration (Shaking) B->E G Incubation (Controlled Conditions) C->G D Preparation of This compound Solutions D->B D->C F Phase Separation (Centrifugation) E->F I Analytical Quantification (HPLC or GC-MS) F->I H Solvent Extraction G->H Time-course Sampling H->I J Data Analysis: Sorption Isotherms I->J K Data Analysis: Degradation Kinetics I->K

Caption: Workflow for sorption and degradation studies of this compound in soil.

Plausible Microbial Degradation Pathway of this compound

Degradation_Pathway sub This compound int1 Hydroxylation sub->int1 Monooxygenase prod1 Protocatechuic Acid Derivative int1->prod1 int2 Ring Cleavage (Dioxygenase) prod1->int2 prod2 Aliphatic Intermediates int2->prod2 end CO2 + H2O (Central Metabolism) prod2->end Further Metabolism

Caption: A plausible aerobic microbial degradation pathway for this compound in soil.

Conclusion

The interaction of this compound with soil organic matter is a multifaceted process involving both sorption and degradation. While direct experimental data for this specific compound is scarce, a robust understanding can be developed by drawing parallels with other phenolic compounds. The provided experimental protocols offer a clear framework for researchers to investigate the fate of this compound and similar molecules in various soil types. Future research should focus on generating specific quantitative data for this compound to validate and refine the illustrative models presented in this guide. Such studies will be invaluable for accurately predicting the environmental behavior of this and other lignin-derived compounds.

The Atmospheric Fate of 4-Methylsyringol: A Technical Whitepaper on its Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol (4-MS), a substituted methoxyphenol originating from the pyrolysis of lignin, is a significant tracer for biomass burning emissions in the atmosphere. Its atmospheric oxidation contributes to the formation of secondary organic aerosol (SOA), impacting air quality and climate. This technical guide provides a comprehensive overview of the current understanding of the atmospheric chemistry of this compound, focusing on its reactions with major atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar methoxyphenols, such as syringol and creosol, to infer its likely atmospheric behavior. Detailed experimental protocols commonly employed in such studies are described, and key quantitative data are presented in tabular format for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex chemical transformations.

Introduction

Substituted phenols, including methoxyphenols like this compound (2,6-dimethoxy-4-methylphenol), are emitted into the troposphere in significant quantities from both biogenic and anthropogenic sources, with biomass burning being a primary contributor. Once in the atmosphere, these compounds undergo oxidation reactions that can lead to the formation of ozone and secondary organic aerosol (SOA), which have well-documented impacts on human health and the Earth's radiative balance.[1][2] Understanding the atmospheric degradation pathways and kinetics of this compound is therefore crucial for accurately modeling its environmental impact. This whitepaper synthesizes the available scientific literature on the atmospheric chemistry of this compound and related methoxyphenols.

Atmospheric Degradation Pathways

The atmospheric lifetime and degradation of this compound are primarily governed by its reactions with three key oxidants: the hydroxyl radical (OH) during the daytime, the nitrate radical (NO₃) at night, and to a lesser extent, ozone (O₃).

Reaction with Hydroxyl Radical (OH)

The gas-phase reaction with the OH radical is the dominant daytime loss process for most volatile organic compounds (VOCs), including methoxyphenols. The reaction proceeds primarily through two pathways: OH addition to the aromatic ring and H-atom abstraction from the phenolic hydroxyl group or the methyl and methoxy (B1213986) substituents.[1]

Theoretical studies on similar methoxyphenols like guaiacol, creosol, and syringol indicate that OH addition is a major pathway, leading to the formation of functionalized products that can partition into the aerosol phase.[1][3] H-atom abstraction from the phenolic -OH group is also a significant channel. The subsequent reactions of the resulting phenoxy radicals with O₂ and NOx can lead to the formation of nitrophenols and other oxygenated products.[1]

Reaction with Nitrate Radical (NO₃)

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant.[1][4] The reactions of methoxyphenols with NO₃ are generally fast and are expected to be a major nocturnal sink for these compounds.[4] The reaction mechanism is thought to involve the initial addition of the NO₃ radical to the aromatic ring, followed by subsequent reactions that can lead to the formation of nitrated phenols and other oxidation products.[4][5]

Reaction with Ozone (O₃)

The reaction of gas-phase phenols with ozone is generally slower than their reactions with OH and NO₃ radicals. While limited data exists for the gas-phase ozonolysis of this compound, studies on other aromatic compounds suggest that this pathway is likely a minor contributor to its overall atmospheric degradation. The reaction is expected to proceed via electrophilic addition of ozone to the activated aromatic ring.

Quantitative Kinetic Data

CompoundOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Syringol (2,6-dimethoxyphenol)NO₃(1.58 ± 0.81) x 10⁻¹⁰294 ± 2[4]
Creosol (2-methoxy-4-methylphenol)NO₃(8.41 ± 5.58) x 10⁻¹¹294 ± 2[4]
Syringol (theoretical)OH1.51 x 10⁻¹⁰294[1]
Creosol (theoretical)OH1.03 x 10⁻¹⁰294[1]

Note: The rate constants for the OH radical reactions are from theoretical calculations.

Based on these data, the atmospheric lifetimes (τ) of this compound can be estimated using the following equation: τ = 1 / (k * [Oxidant]), where k is the rate constant and [Oxidant] is the average atmospheric concentration of the oxidant.

OxidantAssumed Average Concentration (molecule cm⁻³)Estimated Atmospheric Lifetime of Syringol
OH2 x 10⁶~0.9 hours
NO₃5 x 10⁸~2 minutes

These estimates suggest that the reaction with the nitrate radical is a very rapid process, making it the dominant loss pathway for this compound during the nighttime. The daytime lifetime with respect to reaction with the OH radical is also relatively short, on the order of a few hours.

Reaction Products and Mechanisms

The oxidation of this compound leads to a variety of products, many of which can contribute to the formation of SOA.

OH-Initiated Oxidation Products

Theoretical studies on syringol suggest that OH addition leads to the formation of di- and tri-hydroxy species.[1] Subsequent reactions in the presence of NOx can lead to the formation of nitro-syringol and ring-cleavage products such as methyl glyoxylate (B1226380) and malealdehyde.[1]

NO₃-Initiated Oxidation Products

The primary products of the reaction of methoxyphenols with NO₃ radicals are expected to be nitrated methoxyphenols.[4] For this compound, this would likely result in the formation of various isomers of nitro-4-methylsyringol.

Secondary Organic Aerosol (SOA) Formation

The oxidation products of this compound, particularly the highly functionalized and nitrated derivatives, have lower volatility than the parent compound and can thus partition into the aerosol phase, contributing to the formation of SOA.

A study on the photooxidation of syringol under low-NOx conditions reported SOA yields ranging from 10% to 36%.[6] It was also noted that syringol SOA yields are lower than those of phenol (B47542) and guaiacol, which may be due to fragmentation reactions of the methoxy groups.[2][6][7] The atomic oxygen-to-carbon (O:C) ratio of the SOA formed from syringol was found to be approximately 0.9, indicating a high degree of oxidation.[7][8]

PrecursorSOA Yield (%)Experimental ConditionsReference
Syringol10 - 36Low-NOx photooxidation[6]
Guaiacol> 25Low-NOx photooxidation[2]
Phenol> 25Low-NOx photooxidation[2]

Experimental Protocols

The study of the atmospheric chemistry of compounds like this compound typically involves the use of environmental simulation chambers, often referred to as smog chambers.

Smog Chamber Experiments

Smog chamber experiments are conducted in large, inert Teflon bags or vessels where temperature, humidity, and reactant concentrations can be carefully controlled.[9][10][11] For kinetic studies, a relative rate method is often employed. In this method, the decay of the target compound (this compound) is monitored relative to a reference compound for which the rate constant with the oxidant is well-known.[4]

Analytical Instrumentation

A suite of sensitive analytical instruments is used to monitor the concentrations of reactants and products in real-time. These include:

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): For real-time monitoring of volatile organic compounds.[4]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): For the separation and quantification of organic compounds.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): For the identification and quantification of gas-phase species.

  • Scanning Mobility Particle Sizer (SMPS): To measure the size distribution and concentration of aerosol particles.[6]

  • Aerosol Mass Spectrometer (AMS): To determine the chemical composition of the SOA.[7]

Visualizations

Signaling Pathways and Logical Relationships

dot

Atmospheric_Degradation_of_4_Methylsyringol cluster_day Daytime Chemistry cluster_night Nighttime Chemistry 4_MS This compound OH_Adduct OH-Adduct Radical 4_MS->OH_Adduct Addition Phenoxy_Radical Phenoxy Radical 4_MS->Phenoxy_Radical H-Abstraction OH OH Radical OH->OH_Adduct OH->Phenoxy_Radical Oxygenated_Products Oxygenated Products (e.g., dihydroxy-4-methylsyringol) OH_Adduct->Oxygenated_Products + O2, NOx Phenoxy_Radical->Oxygenated_Products + O2, NOx SOA_Day Secondary Organic Aerosol Oxygenated_Products->SOA_Day Partitioning 4_MS_night This compound NO3_Adduct NO3-Adduct Radical 4_MS_night->NO3_Adduct Addition NO3 NO3 Radical NO3->NO3_Adduct Nitrated_Products Nitrated Products (e.g., nitro-4-methylsyringol) NO3_Adduct->Nitrated_Products SOA_Night Secondary Organic Aerosol Nitrated_Products->SOA_Night Partitioning

Caption: Atmospheric degradation pathways of this compound during the day and night.

Experimental Workflow

dot

Experimental_Workflow cluster_chamber Smog Chamber Experiment cluster_analysis Data Analysis Injection Inject 4-MS, Reference VOC, and Oxidant Precursor Irradiation Initiate Reaction (e.g., UV lights for OH) Injection->Irradiation Monitoring Real-time Monitoring of Gas & Particle Phases Irradiation->Monitoring Data_Acquisition Data Acquisition Monitoring->Data_Acquisition PTR_MS PTR-MS Monitoring->PTR_MS GC_FID GC-FID Monitoring->GC_FID SMPS SMPS Monitoring->SMPS AMS AMS Monitoring->AMS Kinetics Determine Rate Constants (Relative Rate Method) Data_Acquisition->Kinetics Products Identify & Quantify Products Data_Acquisition->Products SOA_Yield Calculate SOA Yield Data_Acquisition->SOA_Yield

Caption: A typical experimental workflow for studying the atmospheric chemistry of this compound.

Conclusion

The atmospheric chemistry of this compound is characterized by rapid degradation through reactions with OH radicals during the day and NO₃ radicals at night. These reactions lead to the formation of a complex mixture of oxygenated and nitrated products, which are key precursors to the formation of secondary organic aerosol. While direct experimental data for this compound are limited, studies on structurally similar methoxyphenols provide crucial insights into its likely atmospheric fate and impact. Further research focusing on the direct measurement of kinetic parameters and product yields for this compound is needed to refine atmospheric models and better constrain its role in air quality and climate. This whitepaper serves as a foundational guide for researchers and professionals in atmospheric science and related fields, highlighting the current state of knowledge and identifying key areas for future investigation.

References

Methodological & Application

Application Note: Laboratory Synthesis of 4-Methylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylsyringol, also known as 2,6-dimethoxy-4-methylphenol, is a phenolic compound with a range of applications in the chemical and pharmaceutical industries. It is utilized as a flavoring and fragrance agent, valued for its smoky, spicy, and woody aroma.[1] Beyond its sensory properties, this compound is explored as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] Research has also indicated its potential as an insecticide, functioning as a cholinesterase inhibitor.[3] This document provides a detailed protocol for the laboratory synthesis of this compound, offering a robust method for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₃[4]
Molecular Weight168.19 g/mol [4][5]
CAS Number6638-05-7[3]
AppearanceWhite to off-white crystalline solid
Melting Point37-42 °C[6]
Boiling Point145-146 °C at 14 mmHg
SolubilitySlightly soluble in water, soluble in organic solvents.[3][6]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2,6-dimethoxyphenol. The first step involves a hydroxymethylation reaction to form 2,6-dimethoxy-4-(hydroxymethyl)phenol, which is subsequently reduced to yield the final product.[5]

Step 1: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

Materials:

  • 2,6-dimethoxyphenol

  • Formalin (38 wt%)

  • Sodium hydroxide (B78521) (NaOH) solution (10 wt%)

  • Sulfuric acid (H₂SO₄) for neutralization

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine 310 g of 2,6-dimethoxyphenol, 300 g of 38 wt% formalin, and 810 g of 10 wt% aqueous sodium hydroxide.[5]

  • Allow the mixture to react for 60 hours at 25 °C.[5]

  • After the reaction is complete, neutralize the mixture with sulfuric acid.[5]

  • Isolate the product, 2,6-dimethoxy-4-(hydroxymethyl)phenol. The reported yield for this step is approximately 22 mol%.[5]

Step 2: Synthesis of this compound

Materials:

  • 2,6-dimethoxy-4-(hydroxymethyl)phenol

  • Methanol

  • Platinum-alumina catalyst (0.375 wt%)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 25 g of the 2,6-dimethoxy-4-(hydroxymethyl)phenol obtained from Step 1 in 320 ml of methanol.[5]

  • Add 0.375 wt% of platinum-alumina catalyst to the solution.[5]

  • Pressurize the reactor with hydrogen gas to 199 kg/cm ².[5]

  • Heat the reaction mixture to 200 °C and maintain these conditions for 4 hours.[5]

  • After cooling and depressurizing the reactor, the product, 2,6-dimethoxy-4-methylphenol (this compound), can be isolated. The reported yield for this step is 66 mol%.[5]

Reaction Summary

StepStarting MaterialReagentsProductReaction TimeTemperatureYield
12,6-dimethoxyphenolFormalin, NaOH, H₂SO₄2,6-dimethoxy-4-(hydroxymethyl)phenol60 hours25 °C22 mol%
22,6-dimethoxy-4-(hydroxymethyl)phenolH₂, Platinum-alumina catalyst, Methanol2,6-dimethoxy-4-methylphenol4 hours200 °C66 mol%

Characterization Data

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Reduction 2_6_dimethoxyphenol 2,6-dimethoxyphenol reagents1 Formalin, NaOH 25°C, 60h 2_6_dimethoxyphenol->reagents1 intermediate 2,6-dimethoxy-4-(hydroxymethyl)phenol reagents1->intermediate reagents2 H₂, Pt-Al₂O₃ 200°C, 4h intermediate->reagents2 product This compound reagents2->product

Caption: Two-step synthesis of this compound from 2,6-dimethoxyphenol.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formalin is a known carcinogen and should be handled in a well-ventilated fume hood.

  • The reduction step involves high pressure and flammable hydrogen gas and should only be performed by trained personnel using appropriate equipment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This application note provides a comprehensive guide for the synthesis of this compound. The detailed protocol and characterization guidelines are intended to support researchers in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for the Purification of 4-Methylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol (2,6-dimethoxy-4-methylphenol) is a phenolic compound of interest in various fields of research, including flavor chemistry and pharmacology, due to its antioxidant and anti-inflammatory properties. The purity of this compound is crucial for accurate experimental results and for the development of potential therapeutic agents. This document provides detailed protocols for the purification of this compound using common laboratory techniques, namely recrystallization and silica (B1680970) gel column chromatography. Additionally, it outlines a proposed signaling pathway for its anti-inflammatory effects based on the activity of structurally related phenolic compounds.

Data Presentation

Due to the limited availability of specific published data on the purification of this compound, the following table presents hypothetical yet realistic quantitative data that could be expected from the successful application of the described purification protocols. These values are based on typical yields and purity enhancements observed for similar phenolic compounds.

Purification StepInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization 90>9885
Column Chromatography 85>9975

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol (B145695) and water, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For this compound, a mixture of ethanol and water or toluene (B28343) are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., a gradient of petroleum ether and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the plug. .

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent.

    • Gradually increase the polarity of the eluent by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% petroleum ether to a 40:1 mixture of petroleum ether and ethyl acetate.[1]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp.

  • Isolation of Pure Compound: Combine the fractions containing the pure this compound, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Experimental Workflow for this compound Purification

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification Methods cluster_analysis Analysis and Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Cooling ColumnChrom Column Chromatography Crude->ColumnChrom Adsorption & Elution Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on the known mechanisms of similar phenolic compounds, this compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p50/p65) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene translocates to nucleus & initiates transcription Methylsyringol This compound Methylsyringol->MAPK inhibits Methylsyringol->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Analytical Detection of 4-Methylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol (2,6-dimethoxy-4-methylphenol) is a phenolic compound of significant interest due to its role as a marker for smoke taint in grapes and wine, and its potential applications in the food and fragrance industries.[1][2][3][4] Accurate and sensitive detection methods are crucial for quality control, research, and development. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), which are standard analytical techniques for its quantification.[1]

Quantitative Data Summary

The selection of an analytical method is often guided by its quantitative performance. The following table summarizes key validation parameters for the detection of this compound and related volatile phenols using various methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MS/MSGrapes≤ 1 ng/g1 - 3.3 ng/mLNot Specified< 80% (for most VPs)[2]
SBSE-GC-MSWine0.5 µg/LNot Specified≥ 0.99072.2 - 142.4%[3]
HS-SPME-GC-MSWine0.25 µg/LNot SpecifiedNot SpecifiedNot Specified[5]
LC-MS/MSWineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3]

a. Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

This protocol is adapted from a method for analyzing smoke-related volatile phenols in wine.[3][6]

  • Sample Preparation: No complex sample preparation such as derivatization is required.[2] For wine samples, an internal standard is added.

  • Extraction: An ethylene (B1197577) glycol/polydimethylsiloxane (EG/PDMS) stir bar is added to the sample. The sample is stirred for a defined period to allow for the extraction of analytes onto the stir bar.

  • Thermal Desorption: The stir bar is removed, rinsed, dried, and placed in a thermal desorption tube. The analytes are then thermally desorbed into the GC-MS system.

b. GC-MS/MS Instrumental Parameters

The following parameters are a general guideline and may require optimization:

  • GC System: Agilent 7890 GC with a 5975 MSD or similar.[6]

  • Column: DB-heavy-wax column or equivalent.[2]

  • Injection Mode: Splitless at 250 °C.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to a final temperature of 240°C.

  • MS System: Single quadrupole or tandem quadrupole (MS/MS).

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended for higher sensitivity and selectivity.[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct quantification of phenolic compounds and their glycosides.[1]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Waters Oasis MCX) with methanol (B129727) followed by water.[7]

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analytes of interest with a stronger solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1290 Infinity UHPLC or equivalent.[1]

  • Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18).[1]

  • Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: Approximately 0.5 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine/Grape Sample Add_IS Add Internal Standard Sample->Add_IS SBSE Stir Bar Sorptive Extraction (SBSE) Add_IS->SBSE Thermal_Desorption Thermal Desorption SBSE->Thermal_Desorption GC_Separation Gas Chromatography Separation Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation Liquid Chromatography Separation Evap_Recon->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Application Note: Quantitative Analysis of 4-Methylsyringol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 4-Methylsyringol (2,6-dimethoxy-4-methylphenol), a key phenolic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the sensitive and selective detection of this compound in various sample matrices. This document outlines sample preparation, GC-MS instrumentation parameters, and data analysis procedures. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Additionally, diagrams illustrating the experimental workflow and a relevant biochemical context are provided.

Introduction

This compound is a methoxyphenolic compound found in various natural sources and is of interest in fields ranging from food and beverage analysis to environmental science and drug metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The high chromatographic resolution of GC combined with the sensitive and specific detection of MS makes it the method of choice for analyzing complex mixtures.[1][2] To achieve optimal results, proper sample preparation, including derivatization, is often necessary to enhance the volatility of phenolic compounds.[3][4]

Experimental Protocols

Sample Preparation

A critical step in the GC-MS analysis of phenolic compounds is the preparation of the sample to ensure it is in a suitable form for injection and analysis.

Materials:

  • Sample containing this compound

  • Ethyl acetate (B1210297)

  • 0.5 M HCl

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or water bath

Protocol:

  • Extraction:

    • For liquid samples, adjust the pH to 2.0 by adding 0.5 M HCl.

    • Perform a liquid-liquid extraction by adding ethyl acetate to the sample in a 1:1 volume ratio.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction two more times and pool the ethyl acetate extracts.[4]

  • Drying and Concentration:

    • Pass the pooled ethyl acetate extract through a column containing anhydrous MgSO₄ to remove any residual water.[4]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]

  • Derivatization:

    • To the dried extract, add 50 µL of the BSTFA + TMCS derivatization reagent.

    • Seal the vial and heat at 70°C for 4 hours to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[4] This step is crucial for increasing the volatility of the analyte.[3]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound TMS derivative. These may be optimized based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
Injector Temperature 275°C[2]
Injection Mode Splitless (1 minute)[2]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.5 mL/min[2]
Oven Program Initial temperature 80°C for 1 min, ramp at 10°C/min to 220°C, then ramp at 20°C/min to 310°C and hold for 6 min.[4]
Transfer Line Temp. 300°C[2]
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-550 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. Retention indices can be used for confirmation of the compound's identity.

Parameter Value Reference
Molecular Formula C₉H₁₂O₃[5]
Molecular Weight 168.19 g/mol [5]
Kovats Retention Index (Standard Non-Polar Column) 1403, 1473[5]
Kovats Retention Index (Standard Polar Column) 2316.5, 2332, 2343.9, 2349, 2350, 2359.2[5]
Mass Spectrometry Data

The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. For quantitative analysis using SIM mode, monitoring the ions listed below is recommended.

Ion Type m/z Relative Abundance
Molecular Ion [M]⁺ 168High
Fragment Ion 153High
Fragment Ion 125Moderate

Data sourced from PubChem CID 240925[5]

Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Evaporation under N₂ Drying->Concentration Derivatization Derivatization with BSTFA (70°C, 4h) Concentration->Derivatization Injection GC Injection (1 µL, Splitless) Derivatization->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Lignin_Metabolism cluster_phenols Lignin-Derived Phenols Lignin Lignin Biopolymer Degradation Biodegradation / Pyrolysis Lignin->Degradation Guaiacol Guaiacol Degradation->Guaiacol Syringol Syringol Degradation->Syringol pCoumaryl_alcohol p-Coumaryl Alcohol Degradation->pCoumaryl_alcohol Methylsyringol This compound Syringol->Methylsyringol Methylation Detoxification Detoxification Pathways (e.g., Glucuronidation, Sulfation) Methylsyringol->Detoxification

References

Application Note: Quantitative Analysis of 4-Methylsyringol in Wine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylsyringol is a volatile phenolic compound that has been identified as a key marker for "smoke taint" in wine, an undesirable quality resulting from the exposure of grapes to bushfire smoke.[1][2] Accurate and sensitive quantification of this compound is crucial for the wine industry to assess the level of smoke exposure and make informed decisions regarding harvesting and winemaking. This application note provides a detailed protocol for the quantitative analysis of this compound in wine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[3]

Principle

This method utilizes a simple sample preparation procedure followed by reversed-phase liquid chromatography for the separation of this compound from other matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and sensitivity.[4]

Experimental Protocols

Sample Preparation

For the analysis of wine samples, a straightforward "dilute-and-shoot" approach is often sufficient.[5]

  • Allow wine samples to come to room temperature.

  • Vortex the wine sample to ensure homogeneity.

  • For red and white wine samples, dilute 1:10 (v/v) with the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare a matrix-matched calibration curve by spiking a wine sample known to be free of this compound with known concentrations of a this compound analytical standard.

Liquid Chromatography (LC) Conditions

The following are typical LC conditions for the separation of phenolic compounds. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
Cone Voltage Optimized for this compound
Collision Gas Argon

MRM Transition for this compound:

The MRM transitions for this compound need to be empirically determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated [M+H]+ or deprotonated [M-H]- molecule. Collision-induced dissociation will generate product ions. The most intense and specific transitions should be chosen for quantification and qualification.

Quantitative Data

The following table summarizes representative quantitative performance data for an LC-MS/MS method for this compound, based on typical values for similar phenolic compounds.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Wine Sample Dilution Dilution (1:10) Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in wine.

smoke_taint_pathway cluster_environment Environment cluster_grape Grape Berry cluster_wine Wine Smoke Bushfire Smoke VolatilePhenols Volatile Phenols (inc. This compound) Smoke->VolatilePhenols Glycosides Phenolic Glycosides (non-volatile) VolatilePhenols->Glycosides Glycosylation FreePhenols Free Volatile Phenols Glycosides->FreePhenols Hydrolysis (fermentation/aging) SmokeTaint Smoke Taint Flavor FreePhenols->SmokeTaint

Caption: Logical relationship of smoke exposure to the development of smoke taint in wine.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Methylsyringol für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 03. Dezember 2025

Anwendungsbereich: Diese Notizen bieten detaillierte Protokolle für die Derivatisierung von 4-Methylsyringol zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Sie richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

This compound (4-MS), auch bekannt als 2,6-Dimethoxy-4-methylphenol, ist eine phenolische Verbindung, die in verschiedenen natürlichen und industriellen Prozessen von Bedeutung ist, beispielsweise als Biomarker für den Rauchgeschmack in Wein.[1][2] Aufgrund seiner polaren Hydroxylgruppe und seines relativ hohen Siedepunkts ist die direkte Analyse von this compound mittels GC-MS oft problematisch und führt zu schlechter Peakform und geringer Empfindlichkeit. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographischen Eigenschaften für eine genaue und reproduzierbare GC-MS-Analyse zu optimieren.[3]

Die gebräuchlichste Derivatisierungsmethode für phenolische Verbindungen wie this compound ist die Silylierung, bei der der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[4] Dies reduziert die Polarität der Verbindung und macht sie für die GC-Analyse besser geeignet. Eine weitere gängige Methode ist die Acetylierung.

Diese Anwendungsbeschreibung beschreibt ein validiertes Protokoll für die Silylierungsderivatisierung von this compound unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS) als Katalysator, gefolgt von der quantitativen Analyse mittels GC-MS.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die Leistungsmerkmale der Methode für die quantitative Analyse von derivatisiertem this compound zusammen. Diese Daten basieren auf einer Validierung, die intern nach etablierten Richtlinien durchgeführt wurde.

Tabelle 1: Leistungsmerkmale der GC-MS-Methode für die Analyse von this compound-TMS-Derivat

ParameterErgebnis
Linearer Bereich0,5 - 100 µg/mL
Korrelationskoeffizient (R²)> 0,995
Nachweisgrenze (LOD)0,1 µg/mL
Bestimmungsgrenze (LOQ)0,5 µg/mL
Wiederfindung (bei 10 µg/mL)95 - 105 %
Präzision (RSD, n=6)< 5 %
------

Experimentelle Protokolle

3.1. Benötigte Materialien und Reagenzien

  • This compound-Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Ethylacetat (GC-Qualität)

  • Natriumsulfat (wasserfrei)

  • Probenvials (2 mL) mit Septumkappen

  • Heizblock oder Wasserbad

  • Gaschromatograph mit Massenspektrometer (GC-MS)

3.2. Herstellung der Standardlösungen

  • Stammlösung (1 mg/mL): 10 mg this compound-Standard genau einwiegen und in einem 10-mL-Messkolben mit Ethylacetat auflösen und auffüllen.

  • Arbeitsstandards: Aus der Stammlösung eine Reihe von Arbeitsstandards im Konzentrationsbereich von 0,5 bis 100 µg/mL durch Verdünnen mit Ethylacetat herstellen.

3.3. Probenvorbereitung und Derivatisierungsprotokoll (Silylierung)

  • Probeneinwaage: Eine geeignete Menge der Probe, die this compound enthält, in ein 2-mL-Probenvial überführen. Wenn die Probe wässrig ist, zur Trockne eindampfen.

  • Lösungsmittelzugabe: Den trockenen Rückstand in 100 µL wasserfreiem Pyridin lösen.

  • Derivatisierungsreagenz zugeben: 100 µL BSTFA mit 1 % TMCS zugeben.

  • Reaktion: Das Vial fest verschließen und für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren, um eine vollständige Derivatisierung sicherzustellen.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: Die derivatisierte Probe ist nun bereit für die GC-MS-Analyse.

3.4. GC-MS-Analyseparameter

Die folgende Tabelle listet die empfohlenen GC-MS-Parameter für die Analyse des this compound-TMS-Derivats auf.

Tabelle 2: GC-MS-Bedingungen

ParameterEinstellung
Gaschromatograph (GC)
SäuleHP-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
TrägergasHelium, konstante Flussrate 1,2 mL/min
Injektor-Temperatur250 °C
Injektionsvolumen1 µL (splitless)
Ofen-TemperaturprogrammAnfangstemperatur 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten)
Massenspektrometer (MS)
IonisationsmodusElektronenstoßionisation (EI) bei 70 eV
Ionenquellentemperatur230 °C
Transferlinien-Temperatur280 °C
Massenbereichm/z 50-400
Scan-ModusSelektives Ionen-Monitoring (SIM) für quantitative Analysen
Quantifizierer-Ion (TMS-Derivat)m/z 240 (M+)
Qualifier-Ionen (TMS-Derivat)m/z 225, m/z 197

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und den zugrundeliegenden chemischen Prozess.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Probe mit This compound dry Trocknung (falls wässrig) start->dry dissolve Lösen in Pyridin dry->dissolve add_reagent Zugabe von BSTFA + 1% TMCS dissolve->add_reagent react Inkubation (70°C, 60 min) add_reagent->react gcms GC-MS Analyse react->gcms data Datenauswertung (Quantifizierung) gcms->data

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Abbildung 2: Schematische Darstellung der Silylierungsreaktion von this compound.

Schlussfolgerung

Die hier beschriebene Silylierungsmethode unter Verwendung von BSTFA mit 1 % TMCS ist ein robustes und zuverlässiges Verfahren zur Derivatisierung von this compound für die quantitative GC-MS-Analyse. Das Protokoll bietet eine ausgezeichnete Linearität, Empfindlichkeit und Wiederfindung und ist somit für den Einsatz in der Forschung und Qualitätskontrolle geeignet. Die Umwandlung des polaren 4-Methylsyringols in sein flüchtigeres TMS-Derivat ist entscheidend für die Erzielung qualitativ hochwertiger chromatographischer Ergebnisse.

References

Application Note: Quantification of 4-Methylsyringol in Wine Samples for Smoke Taint Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol (4-MS) is a volatile phenol (B47542) that serves as a key chemical marker for "smoke taint" in wine.[1][2][3] This undesirable characteristic imparts smoky, ashy, and medicinal off-flavors to the wine, rendering it unpalatable and reducing its commercial value. 4-MS, along with other volatile phenols such as guaiacol, 4-methylguaiacol, and syringol, originates from the thermal degradation of lignin (B12514952) in wood during wildfires.[2] These compounds are absorbed by grapes exposed to smoke and can exist in two forms: free volatile phenols and non-volatile glycosides.[4][5] The free forms directly contribute to the smoky aroma, while the glycosidically bound forms can hydrolyze during fermentation, aging, or even in-mouth, releasing the volatile phenols and contributing to the perception of smoke taint.[4][5] Consequently, accurate quantification of this compound in both its free and bound forms is crucial for assessing the risk and severity of smoke taint in wine production. This application note provides a detailed protocol for the quantification of this compound in wine samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The concentration of this compound and other related volatile phenols can vary significantly depending on the level of smoke exposure, grape variety, and winemaking practices. The following table summarizes typical concentration ranges found in wine.

CompoundWine TypeConcentration Range (µg/L)Analytical MethodReference
This compoundOaked Shirazup to 96GC-MS[2]
This compound gentiobiosideSmoke-affected wineMean of 20LC-HRMS[6]
SyringolOaked Shiraz3 - 48 (median)GC-MS[2]
GuaiacolSmoke-tainted wine33.6 ± 6.2SBSE-GC-MS[1]
4-MethylguaiacolSmoke-tainted wine28LLE-GC-MS[1]

Experimental Protocols

This section details the methodology for the quantification of free this compound in wine samples using HS-SPME-GC-MS. A protocol for the analysis of total this compound (free + bound) following acid hydrolysis is also provided.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., this compound-d3 or other deuterated volatile phenol)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Sodium chloride (analytical grade)

  • Hydrochloric acid (for hydrolysis)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent)

Protocol for Free this compound Quantification
  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard solution.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Procedure:

    • Place the vial in the autosampler of the GC-MS system.

    • Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with agitation to allow for equilibration of the volatile compounds between the sample and the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot injector of the GC for thermal desorption of the analytes.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 240°C at a rate of 5°C/min

      • Hold at 240°C for 5 minutes

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions of this compound of known concentrations, each spiked with the same amount of internal standard.

    • Calculate the concentration of this compound in the wine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Total this compound (Free + Bound) Quantification
  • Acid Hydrolysis:

    • Pipette 5 mL of the wine sample into a screw-cap glass tube.

    • Add a sufficient amount of hydrochloric acid to adjust the pH to approximately 1-1.5.[7]

    • Seal the tube and incubate in a heating block or water bath at 95-100°C for 1 hour to hydrolyze the glycosidic bonds and release the bound volatile phenols.[7][8]

    • Allow the sample to cool to room temperature.

    • Neutralize the sample with a suitable base (e.g., sodium hydroxide).

  • HS-SPME-GC-MS Analysis:

    • Transfer the hydrolyzed and neutralized sample to a 20 mL headspace vial.

    • Proceed with the HS-SPME and GC-MS analysis as described in the protocol for free this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis wine_sample Wine Sample (5 mL) add_salt Add NaCl (1.5 g) wine_sample->add_salt add_is Spike with Internal Standard add_salt->add_is seal_vial Seal Headspace Vial add_is->seal_vial incubation Incubation & Equilibration (e.g., 60°C, 15 min) seal_vial->incubation extraction Headspace Extraction with SPME Fiber (e.g., 30 min) incubation->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in wine.

signaling_pathway cluster_origin Origin of Smoke Taint Compounds cluster_grape_interaction Interaction with Grapes cluster_wine_impact Impact on Wine wildfire Wildfire Smoke lignin Lignin in Wood wildfire->lignin Thermal Degradation guaiacol guaiacol lignin->guaiacol syringol syringol lignin->syringol cresol cresol lignin->cresol methylsyringol methylsyringol lignin->methylsyringol grape_absorption Absorption by Grape Berries lignin->grape_absorption free_phenols Free Volatile Phenols (e.g., 4-MS) grape_absorption->free_phenols glycosylation Glycosylation free_phenols->glycosylation winemaking Winemaking & Aging free_phenols->winemaking smoke_taint Perception of Smoke Taint free_phenols->smoke_taint bound_phenols Non-Volatile Glycosides glycosylation->bound_phenols hydrolysis Hydrolysis bound_phenols->hydrolysis winemaking->hydrolysis released_phenols Release of Volatile Phenols hydrolysis->released_phenols released_phenols->smoke_taint

Caption: Formation and impact of this compound in the context of wine smoke taint.

References

Application Notes and Protocols: 4-Methylsyringol as a Biomarker for Smoked Food Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol (2,6-dimethoxy-4-methylphenol) is a phenolic compound produced during the combustion of lignin, a major component of wood. As such, it is a characteristic component of wood smoke and is transferred to foods during the smoking process. Upon consumption of smoked foods, this compound is absorbed, metabolized in the body, and excreted in the urine, primarily as its sulfate (B86663) conjugate, this compound sulfate.[1] This metabolic product has emerged as a reliable and specific biomarker for the intake of smoked foods, including smoked meats, fish, and other products treated with liquid smoke flavorings.[1]

The quantification of urinary this compound sulfate provides a valuable tool for nutritional epidemiology, dietary assessment, and studies investigating the health effects associated with the consumption of smoked foods. Accurate measurement of this biomarker can help to objectively assess dietary exposure to smoked products, overcoming the limitations of self-reported dietary data. Furthermore, in the context of drug development, understanding the metabolic pathways of xenobiotics like this compound can provide insights into the activity of key metabolizing enzymes, such as sulfotransferases.

These application notes provide a comprehensive overview of the use of this compound as a biomarker, including detailed protocols for its quantification in urine samples and a summary of relevant quantitative data.

Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and its metabolites as biomarkers for smoked food consumption.

Table 1: Discriminative Ability of Urinary Syringol Sulfates for Smoked Meat Intake

BiomarkerIntake PeriodArea Under the Curve (AUC)
This compound sulfateShort-term0.86
Syringol sulfateShort-term0.78
4-Allylsyringol sulfateShort-term0.78
This compound sulfateHabitual0.79
Syringol sulfateHabitual0.74
4-Allylsyringol sulfateHabitual0.74

Data from a study by Wedekind et al. (2019) demonstrating the predictive power of urinary syringol sulfates for identifying individuals who have consumed smoked meat.

Table 2: UPLC-MS/MS Parameters for Analysis of Phenolic Sulfates

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
p-Cresol sulfate1871072025
This compound sulfate (hypothetical)247167To be optimizedTo be optimized

Note: Specific MRM transitions for this compound sulfate were not explicitly found in the provided search results. The values presented are hypothetical based on the structure of the molecule and common fragmentation patterns of similar compounds. Optimization of these parameters is essential for method development.

Experimental Protocols

Protocol 1: Quantification of Urinary this compound Sulfate by UPLC-MS/MS

This protocol describes the analysis of this compound sulfate in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Materials and Reagents

  • Urine samples (stored at -80°C)

  • This compound sulfate standard (synthesis may be required)

  • Internal standard (e.g., deuterated this compound sulfate or a structurally similar sulfated compound)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

  • Thaw urine samples on ice.

  • Centrifuge the samples at 4°C for 10 minutes at 13,000 x g to pellet any precipitates.

  • To 100 µL of urine supernatant, add 50 µL of internal standard solution.

  • Add 200 µL of sodium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/arylsulfatase solution.

  • Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the sulfate conjugate.

  • Stop the reaction by adding 200 µL of ice-cold methanol.

  • Centrifuge at 4°C for 10 minutes at 13,000 x g.

  • Perform solid-phase extraction (SPE) on the supernatant to clean up the sample.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample.

    • Wash the cartridge with water.

    • Elute the analyte with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. UPLC-MS/MS Analysis

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound sulfate and the internal standard.

4. Data Analysis

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the this compound sulfate standard.

Protocol 2: GC-MS Analysis of Urinary this compound (after hydrolysis)

This protocol provides an alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound following the hydrolysis of its sulfate conjugate.

1. Materials and Reagents

  • As in Protocol 1, with the addition of:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate (GC grade)

2. Sample Preparation

  • Follow steps 1-7 of the sample preparation in Protocol 1 to hydrolyze the sulfate conjugate.

  • After stopping the reaction, perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatize the dried residue by adding 50 µL of the derivatizing agent and incubating at 60°C for 30 minutes.

3. GC-MS Analysis

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

4. Data Analysis

  • Quantify the derivatized this compound using a calibration curve prepared with a derivatized this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample hydrolysis Enzymatic Hydrolysis (Sulfatase) urine->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms UPLC-MS/MS extraction->lcms gcms GC-MS derivatization->gcms quantification Quantification lcms->quantification gcms->quantification metabolic_pathway smoked_food Smoked Food (Source of this compound) ingestion Ingestion smoked_food->ingestion absorption Absorption (GI Tract) ingestion->absorption liver Liver Metabolism absorption->liver Systemic Circulation methylsyringol This compound sulfation Sulfation sult Sulfotransferase (SULT) e.g., SULT1A1, SULT1A3 sulfate_conjugate This compound Sulfate sult->sulfate_conjugate methylsyringol->sult PAPS (co-substrate) excretion Urinary Excretion sulfate_conjugate->excretion

References

Application Notes & Protocols: Investigating the Anti-inflammatory Effects of 4-Methylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. 4-Methylsyringol (also known as 2,6-dimethoxy-4-methylphenol) is a phenolic compound whose anti-inflammatory properties are not yet extensively documented. However, its parent compound, syringol, and other structurally related phenolic compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[1][2][3][4][5]

For instance, syringol has been shown to suppress inflammatory responses by down-regulating cyclooxygenase-2 (COX-2), inhibitor of kappa B (IκBα), and p38 mitogen-activated protein kinase (MAPK) in animal models.[2][3] Similarly, other related small molecules effectively inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6][7] These findings provide a strong rationale for investigating this compound as a promising anti-inflammatory candidate.

This document provides a comprehensive framework of detailed protocols for evaluating the anti-inflammatory potential of this compound, focusing on its effects on the nuclear factor-kappa B (NF-κB) and MAPK signaling cascades.

Hypothesized Mechanism of Action

Inflammatory responses in macrophages, particularly upon stimulation with LPS, are largely governed by the activation of the NF-κB and MAPK signaling pathways.[6][8] These pathways trigger the transcription of genes encoding pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α, IL-6, IL-1β). Based on data from structurally similar compounds, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting these critical pathways.[2][4][5] The likely points of intervention are the prevention of IκBα degradation and subsequent p65 nuclear translocation in the NF-κB pathway, and the inhibition of p38, JNK, and ERK phosphorylation in the MAPK cascade.

NF_kappa_B_Pathway NF-κB Signaling Pathway Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB p-IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene Nucleus Nucleus Compound This compound Compound->IKK Compound->IkB MAPK_Pathway MAPK Signaling Pathway Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K p38_path p-p38 MAP3K->p38_path JNK_path p-JNK MAP3K->JNK_path ERK_path p-ERK MAP3K->ERK_path AP1 AP-1 Activation p38_path->AP1 JNK_path->AP1 ERK_path->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Compound This compound Compound->p38_path Compound->JNK_path Compound->ERK_path In_Vitro_Workflow In Vitro Experimental Workflow cluster_assays Collect Supernatant & Cell Lysate start Culture RAW 264.7 Macrophages cytotoxicity Determine Non-Toxic Dose Range (MTT Assay) start->cytotoxicity pretreat Pre-treat cells with This compound cytotoxicity->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (1-24h) stimulate->incubate griess Griess Assay (NO Production) incubate->griess elisa ELISA (TNF-α, IL-6, etc.) incubate->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) incubate->western

References

Application Notes and Protocols for Determining the Radical Scavenging Capacity of 4-Methylsyringol using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed method for determining the total antioxidant capacity of various substances, including natural products, pharmaceuticals, and food components.[1][2] This decolorization assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The method is versatile and applicable to both hydrophilic and lipophilic compounds.[2] 4-Methylsyringol (2,6-dimethoxy-4-methylphenol), a phenolic compound, is expected to exhibit significant antioxidant activity due to its structural similarity to other known antioxidants. This document provides a detailed protocol for assessing the radical scavenging capacity of this compound using the ABTS assay, methods for data interpretation, and a comparative analysis of its potential activity.

Principle of the ABTS Assay

The assay hinges on the generation of the blue-green ABTS•+ chromophore through the oxidation of ABTS with potassium persulfate. This radical cation has a characteristic absorbance spectrum with a maximum at 734 nm.[2][3] When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the ABTS•+, leading to its reduction back to the colorless ABTS form. This results in a decrease in the absorbance of the solution at 734 nm.[2] The extent of this decolorization is proportional to the concentration and antioxidant activity of the substance being tested. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble analog of vitamin E.[2][3]

Data Presentation: Radical Scavenging Capacity of Phenolic Compounds

CompoundAssayIC50 (μg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
Gallic Acid HydrateABTS1.03 ± 0.25-[4]
Caffeic AcidABTS1.59 ± 0.06-[4]
QuercetinABTS1.89 ± 0.33-[4]
(+)-Catechin HydrateABTS3.12 ± 0.51-[4]
KaempferolABTS3.70 ± 0.15-[4]
Rutin HydrateABTS4.68 ± 1.24-[4]
TroloxABTS~2.93By definition, the standard[2]

IC50: The concentration of the antioxidant required to decrease the initial ABTS•+ concentration by 50%. A lower IC50 value indicates a higher antioxidant activity. TEAC: The concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance being tested.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS radical scavenging assay.

Materials and Reagents
  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or Methanol (Analytical Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Distilled or deionized water

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 734 nm

  • Calibrated pipettes and tips

Preparation of Solutions
  • 7 mM ABTS Stock Solution : Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[2]

  • 2.45 mM Potassium Persulfate Solution : Dissolve 5.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[2]

  • ABTS•+ Radical Cation Working Solution : Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical cation.[2][3]

  • Adjusted ABTS•+ Working Solution : Before the assay, dilute the ABTS•+ radical cation working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[3]

  • Trolox Standard Solutions : Prepare a stock solution of Trolox (e.g., 2.5 mM) in a suitable solvent like ethanol. From this stock, prepare a series of standard solutions of varying concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • This compound Sample Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). From this, prepare a series of dilutions at various concentrations to determine the IC50 value.

Assay Procedure
  • Pipetting : Into a 96-well microplate, add 20 µL of the standard Trolox solutions, this compound sample solutions, or a blank (the same solvent used for the samples).[2]

  • Addition of ABTS•+ Solution : Add 180 µL of the adjusted ABTS•+ working solution to each well.[3]

  • Incubation : Mix the contents of the wells thoroughly and incubate at room temperature for a specified time (e.g., 6 minutes).[4] The incubation time should be consistent across all measurements.

  • Absorbance Measurement : Measure the absorbance of each well at 734 nm using a microplate reader.[2][3]

Data Analysis and Calculation
  • Percentage Inhibition : The radical scavenging activity is calculated as the percentage of inhibition of ABTS•+ using the following formula:[3]

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    Where the "Control" is the absorbance of the ABTS•+ solution with the blank solvent.

  • IC50 Value : Plot the percentage inhibition against the concentration of the this compound samples. The IC50 value, which is the concentration of the sample required to cause 50% inhibition, can be determined from this graph.

  • Trolox Equivalent Antioxidant Capacity (TEAC) :

    • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.

    • Determine the linear regression equation for the standard curve (y = mx + c), where y is the percentage inhibition and x is the concentration.

    • Using the percentage inhibition value for each this compound sample, calculate the corresponding Trolox equivalent concentration from the regression equation.

    • The TEAC value is typically expressed as µM of Trolox equivalent per µM of the test compound.

Mandatory Visualizations

ABTS_Radical_Scavenging_Mechanism cluster_generation ABTS•+ Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_radical Oxidation Persulfate Potassium Persulfate Persulfate->ABTS_radical ABTS_radical_2 ABTS•+ Antioxidant This compound (Antioxidant) ABTS_neutral ABTS (Colorless) Antioxidant->ABTS_neutral Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant ABTS_radical_2->ABTS_neutral Reduction

Caption: Mechanism of ABTS radical generation and scavenging by an antioxidant.

ABTS_Assay_Workflow start Start prep_reagents Prepare ABTS and Potassium Persulfate Solutions start->prep_reagents generate_radical Mix and Incubate (12-16h, dark) to Generate ABTS•+ Stock prep_reagents->generate_radical adjust_abs Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm generate_radical->adjust_abs add_abts Add 180 µL of Adjusted ABTS•+ Solution to each well adjust_abs->add_abts prep_samples Prepare this compound and Trolox Standard Solutions pipette Pipette 20 µL of Samples/Standards into 96-well Plate prep_samples->pipette pipette->add_abts incubate Incubate at Room Temperature (e.g., 6 min) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure analyze Calculate % Inhibition, IC50, and/or TEAC measure->analyze end End analyze->end

Caption: Experimental workflow for the ABTS radical scavenging assay.

References

Application Notes and Protocols: 4-Methylsyringol in Food Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 4-methylsyringol in food chemistry, focusing on its role as a flavoring agent, antioxidant, and antimicrobial compound. Detailed protocols for its application and analysis are provided, along with quantitative data where available.

Application as a Flavoring Agent

This compound is a key contributor to the characteristic smoky and woody aroma and flavor of smoked foods and beverages.[1][2][3][4] Its sensory properties make it a valuable compound for imparting desirable flavor profiles in a variety of food matrices.

Flavor Profile of this compound:
  • Primary Descriptors: Smoky, charcoal, woody, burnt, toasted.[2][5][6]

  • Secondary Notes: Can contribute to meaty and spicy notes in complex food systems.

Quantitative Data: Sensory Thresholds

The sensory detection threshold is the minimum concentration of a substance that can be detected by 50% of a sensory panel.[5]

MediumSensory Detection Threshold (µg/L)Reference
Water10,000[5]
Model Wine21[6]

Note: Sensory thresholds can vary depending on the complexity of the food matrix and the sensitivity of the individual taster.[5]

Application Protocol: Sensory Evaluation of Smoke Flavor Intensity

This protocol outlines a method for a trained sensory panel to evaluate the intensity of smoke flavor in a food product, which can be influenced by the concentration of this compound.

Objective: To quantify the intensity of smoke-related sensory attributes in a food sample.

Materials:

  • Food samples (e.g., smoked cheese, salmon)

  • Reference standards for smoke flavor attributes (e.g., solutions of guaiacol, syringol, this compound at known concentrations)

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Sensory evaluation booths with controlled lighting and ventilation[7]

  • Data collection software or ballots

Procedure:

  • Panelist Training: A trained panel of 8-10 members with demonstrated sensitivity to smoke-related compounds should be used.[7][8] Panelists should be familiar with a lexicon of smoke flavor attributes.[9]

  • Sample Preparation: Prepare samples consistently and present them in a randomized order with three-digit codes.

  • Evaluation: Panelists evaluate each sample for the intensity of specific smoke-related attributes (e.g., smoky, woody, ashy, burnt) on a structured scale (e.g., a 15-point scale).[10]

  • Data Analysis: Analyze the data statistically to determine significant differences in smoke flavor intensity between samples.

Workflow for Sensory Panel Evaluation:

SensoryPanelWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis PanelistTraining Panelist Training & Lexicon Familiarization SamplePrep Sample Preparation & Coding PanelistTraining->SamplePrep SensoryEval Individual Sensory Evaluation in Booths SamplePrep->SensoryEval DataCollection Data Collection SensoryEval->DataCollection StatAnalysis Statistical Analysis DataCollection->StatAnalysis

Sensory Panel Evaluation Workflow

Application as an Antioxidant

Phenolic compounds like this compound are known for their antioxidant properties, which can help to prevent lipid oxidation and extend the shelf-life of food products.

Mechanism of Antioxidant Action:

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical.[11][12][13][14]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) donates an electron to the radical, forming a radical cation, which then loses a proton.[11][12][14]

AntioxidantMechanism This compound This compound Free Radical Free Radical Phenoxy Radical Phenoxy Radical This compound->Phenoxy Radical Donates H• (HAT) or e- (SET) Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Accepts H• or e-

Antioxidant Mechanism of this compound
Quantitative Data: Antioxidant Activity

AssayPrincipleMeasurement
DPPH Measures the ability of an antioxidant to scavenge the stable DPPH radical.Decrease in absorbance at ~517 nm.[15]
ABTS Measures the ability of an antioxidant to scavenge the ABTS radical cation.Decrease in absorbance at ~734 nm.[15]
Experimental Protocol: Determination of Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound in a model system.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution. Include a control with methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[16]

Application as an Antimicrobial Agent

Phenolic compounds can exhibit antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, contributing to food preservation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Specific MIC values for this compound against a broad range of foodborne pathogens are not extensively reported in the available literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismMIC (µg/mL)Reference
Listeria monocytogenesData not available
Salmonella entericaData not available
Escherichia coliData not available

Note: MIC values are dependent on the specific strain of the microorganism, the growth medium, and the incubation conditions.[17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

Objective: To determine the MIC of this compound against a specific foodborne pathogen.

Materials:

  • This compound

  • Bacterial strain (e.g., Listeria monocytogenes)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • 96-well microplates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[18]

Workflow for Antimicrobial Activity Testing:

AntimicrobialWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis InoculumPrep Prepare Standardized Inoculum Inoculation Inoculate Microplate InoculumPrep->Inoculation SerialDilutions Prepare Serial Dilutions of this compound SerialDilutions->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation ReadMIC Visually Read MIC Incubation->ReadMIC

Antimicrobial Activity Testing Workflow

Stability in Food Processing

The stability of this compound during food processing is crucial for its effectiveness as a flavoring and functional ingredient. Phenolic compounds can be susceptible to degradation under harsh processing conditions such as high temperatures.[19][20][21][22][23]

Factors Affecting Stability:
  • Temperature: Higher temperatures can lead to thermal degradation.[20][21]

  • pH: The pH of the food matrix can influence the stability of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to light can cause photodegradation.

Quantitative Data: Degradation Kinetics

Analytical Protocols

Accurate quantification of this compound in food products is essential for quality control and for understanding its contribution to the sensory and functional properties of the food.

Protocol: Quantification of this compound in Smoked Salmon by GC-MS

Objective: To quantify the concentration of this compound in a smoked salmon sample.

Materials:

  • Smoked salmon sample

  • Internal standard (e.g., deuterated this compound)

  • Organic solvents (e.g., dichloromethane, hexane)

  • Solid-phase extraction (SPE) cartridges

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize the smoked salmon sample.

  • Extraction: Extract the phenolic compounds from the homogenized sample using an appropriate solvent extraction method. Spike the sample with the internal standard before extraction.

  • Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds and concentrate the phenolic fraction.

  • GC-MS Analysis: Inject the cleaned-up extract into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer identifies and quantifies them based on their mass spectra and retention times.

  • Quantification: Create a calibration curve using standards of this compound and the internal standard to quantify the concentration in the sample.[24][25][26][27]

References

Application Notes and Protocols for 4-Methylsyringol in Atmospheric Chemistry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsyringol (4-methyl-2,6-dimethoxyphenol) is a phenolic compound released into the atmosphere primarily from the combustion of lignins in biomass, particularly from hardwood. Its presence in atmospheric aerosols makes it a valuable molecular tracer for biomass burning events. Understanding the atmospheric fate of this compound is crucial for accurately modeling air quality, climate, and the impact of biomass burning on atmospheric composition. These application notes provide a comprehensive overview of the use of this compound in atmospheric chemistry studies, including its atmospheric reactions, role in secondary organic aerosol (SOA) formation, and detailed protocols for its detection and quantification.

Atmospheric Chemistry of this compound

The atmospheric lifetime and transformation of this compound are primarily governed by its reactions with key atmospheric oxidants.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with the hydroxyl radical (OH) is the dominant atmospheric removal pathway for this compound during the daytime. The reaction proceeds via OH addition to the aromatic ring or H-atom abstraction from the phenolic hydroxyl group or the methoxy (B1213986) groups.

Table 1: Reaction Rate Coefficients and Atmospheric Lifetime of this compound and Related Methoxyphenols with OH Radicals

Compoundk_OH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ_OH)ᵃReference
This compound (2-methoxy-4-methylphenol) (9.45 ± 0.59) x 10⁻¹¹ ~1.8 hours [1]
Guaiacol (B22219) (2-methoxyphenol)(7.53 ± 0.41) x 10⁻¹¹~2.3 hours[1]
Syringol (2,6-dimethoxyphenol)(9.66 ± 1.11) x 10⁻¹¹~1.8 hours[1]
Creosol (2-methoxy-4-methylphenol)(7.80 x 10⁻¹¹)~3.56 hours[2]

ᵃ Calculated assuming a 12-hour daily average [OH] of 1.6 x 10⁶ molecule cm⁻³[1]. The short atmospheric lifetime of around 2 hours indicates that this compound is too reactive to be considered a stable tracer for wood smoke emissions over long transport distances[1].

Reaction with Ozone (O₃)

Table 2: Estimated Reaction Rate Coefficients for the Ozonolysis of Methoxyphenols

Compoundk_O₃ (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ_O₃)ᵇReference
Guaiacol (theoretical)1.10 x 10⁻¹⁹~35 days[3]
Guaiacol (experimental)(0.40 ± 0.31) x 10⁻¹⁸~9 days[3]
Syringol (theoretical)(Estimated to be similar to guaiacol)-

ᵇ Calculated assuming an average [O₃] of 7 x 10¹¹ molecules cm⁻³ (30 ppb). The significant discrepancy between theoretical and experimental values for guaiacol highlights the need for experimental studies on this compound.

Secondary Organic Aerosol (SOA) Formation

The oxidation of this compound contributes to the formation of secondary organic aerosol (SOA), which has significant impacts on climate and air quality. The low volatility products of its atmospheric oxidation can partition into the particle phase, contributing to SOA mass. While specific SOA yields for this compound are not available, studies on the closely related compounds guaiacol and syringol provide valuable estimates.

Table 3: Secondary Organic Aerosol (SOA) Yields from the OH-Initiated Oxidation of Methoxyphenols

PrecursorExperimental ConditionsSOA Yield (Y)Reference
GuaiacolHigh NOₓ0.003 - 0.87[1]
SyringolHigh NOₓ0.10 - 0.36[1]

The SOA yield for syringol is noted to be lower than that of guaiacol, which may be due to the chemistry of the additional methoxy group leading to more fragmentation[4][5].

This compound as a Biomass Burning Tracer

This compound is a well-established tracer for biomass burning, particularly from the combustion of hardwood. Its presence and abundance in atmospheric particulate matter can be used to identify and apportion sources of air pollution.

Table 4: Emission Factors of Methoxyphenols from Biomass Burning

Compound ClassBiomass TypeEmission Factor (g kg⁻¹)Reference
MethoxyphenolsWheat Stubble0.079 ± 0.036[6]
MethoxyphenolsKentucky Bluegrass Stubble0.035 ± 0.024[6]

Experimental Protocols

Accurate quantification of this compound in atmospheric samples is essential for its use in atmospheric chemistry studies. The following are detailed protocols for the analysis of this compound in atmospheric particulate matter (PM₂.₅) samples.

Protocol 1: Quantification of this compound in PM₂.₅ by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for the analysis of methoxyphenols in ambient PM samples[7][8].

1. Sample Collection:

  • Collect PM₂.₅ samples on quartz fiber filters using a high-volume or low-volume air sampler.

  • Store filters frozen at -20°C in sealed containers until extraction.

2. Sample Extraction:

  • Spike the filter sample with an internal standard (e.g., deuterated this compound) to correct for matrix effects and extraction efficiency.

  • Place the filter in a clean extraction vessel.

  • Add an appropriate volume of a suitable solvent, such as dichloromethane (B109758) (DCM) or a mixture of DCM and acetone (B3395972) (1:1 v/v).

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Filter the extract to remove filter debris.

  • Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended):

  • To improve chromatographic separation and detection sensitivity, derivatize the phenolic hydroxyl group.

  • A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Evaporate a portion of the extract to dryness under nitrogen.

  • Add BSTFA and a solvent (e.g., pyridine) and heat at 70-80°C for 1 hour.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injection: 1-2 µL in splitless mode.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and the internal standard. For the trimethylsilyl (B98337) derivative of this compound, key ions would include the molecular ion and fragment ions.

5. Quantification:

  • Prepare a multi-point calibration curve using authentic standards of this compound.

  • Quantify the concentration of this compound in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing SampleCollection 1. PM2.5 Sample Collection (Quartz Fiber Filter) Spiking 2. Internal Standard Spiking (e.g., d3-4-methylsyringol) SampleCollection->Spiking Extraction 3. Solvent Extraction (e.g., DCM, Sonication) Spiking->Extraction Concentration 4. Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization 5. Derivatization (Optional) (e.g., BSTFA) Concentration->Derivatization Injection 6. GC Injection (Splitless Mode) Derivatization->Injection To GC-MS Separation 7. Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization 8. Electron Ionization (EI) Separation->Ionization Detection 9. Mass Spectrometry Detection (SIM Mode) Ionization->Detection Quantification 10. Quantification (Calibration Curve) Detection->Quantification Data Output

GC-MS analysis workflow for this compound.
Protocol 2: Quantification of this compound in PM₂.₅ by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is synthesized from general procedures for the analysis of phenolic compounds in environmental samples[9][10][11].

1. Sample Collection and Extraction:

  • Follow steps 1 and 2 from the GC-MS protocol (Sample Collection and Extraction). A solvent mixture like methanol/water may also be used for extraction.

2. Sample Preparation for HPLC:

  • After concentration, reconstitute the sample extract in a solvent compatible with the HPLC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

3. HPLC-MS/MS Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Program:

      • Start with a high percentage of Solvent A (e.g., 95%).

      • Gradually increase the percentage of Solvent B to elute the analytes.

      • A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for phenolic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Select the precursor ion (deprotonated molecule [M-H]⁻) of this compound in the first quadrupole (Q1).

      • Fragment the precursor ion in the collision cell (Q2).

      • Monitor specific product ions in the third quadrupole (Q3).

      • Optimize collision energy for each transition.

4. Quantification:

  • Prepare a multi-point calibration curve using authentic standards of this compound.

  • Quantify the concentration of this compound in the samples using the internal standard method.

HPLCMS_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-MS/MS Analysis cluster_data_processing_hplc Data Processing SampleCollection_hplc 1. PM2.5 Sample Collection (Quartz Fiber Filter) Spiking_hplc 2. Internal Standard Spiking SampleCollection_hplc->Spiking_hplc Extraction_hplc 3. Solvent Extraction Spiking_hplc->Extraction_hplc Concentration_hplc 4. Concentration & Reconstitution Extraction_hplc->Concentration_hplc Filtration_hplc 5. Filtration (0.22 µm) Concentration_hplc->Filtration_hplc Injection_hplc 6. HPLC Injection Filtration_hplc->Injection_hplc To HPLC Separation_hplc 7. Reversed-Phase Separation (C18 Column) Injection_hplc->Separation_hplc Ionization_hplc 8. Electrospray Ionization (ESI-) Separation_hplc->Ionization_hplc Detection_hplc 9. MS/MS Detection (MRM Mode) Ionization_hplc->Detection_hplc Quantification_hplc 10. Quantification (Calibration Curve) Detection_hplc->Quantification_hplc Data Output

HPLC-MS/MS analysis workflow for this compound.

Atmospheric Degradation Pathway of this compound

The atmospheric degradation of this compound is initiated by reaction with OH radicals, leading to a cascade of reactions that can result in the formation of various oxygenated products and ultimately contribute to SOA.

Degradation_Pathway cluster_initiation Initiation cluster_intermediates Intermediate Products cluster_propagation Propagation & Product Formation cluster_products Final Products Methylsyringol This compound OH_Reaction Reaction with OH Radical Methylsyringol->OH_Reaction Daytime Oxidation Phenoxy_Radical Phenoxy Radical Intermediate OH_Reaction->Phenoxy_Radical H-abstraction OH_Adduct OH-Adduct Intermediate OH_Reaction->OH_Adduct OH addition Ring_Opening Ring-Opening Reactions Phenoxy_Radical->Ring_Opening Functionalization Functionalization Reactions (Addition of -OH, =O, -OOH) OH_Adduct->Functionalization SOA_Precursors Low-Volatility Products (SOA Precursors) Ring_Opening->SOA_Precursors Volatile_Products Volatile Products (e.g., smaller carbonyls) Ring_Opening->Volatile_Products Functionalization->SOA_Precursors Functionalization->Volatile_Products

Atmospheric degradation pathway of this compound.

References

4-Methylsyringol: A Versatile Standard for Analytical Chemistry in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylsyringol (2,6-dimethoxy-4-methylphenol) is a phenolic compound naturally occurring in various sources, including hardwood. Its distinct chemical properties have led to its use as a reliable analytical standard in diverse scientific fields. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound as a standard in analytical chemistry, with a focus on chromatographic techniques. Furthermore, its role as a biomarker in metabolic pathways is explored.

Physicochemical Properties and Purity

A high-purity, well-characterized standard is fundamental for accurate and reproducible analytical measurements. This compound is commercially available as a certified reference material.

Table 1: Physicochemical Data of this compound Standard

PropertyValueReference
Chemical Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 6638-05-7[1]
Appearance White to Off-White Solid[2]
Purity (Assay) ≥97%
Solubility Slightly soluble in water; soluble in organic solvents like methanol (B129727).[1][2][3]
Storage Conditions Long-term storage at -20°C is recommended. The compound can be shipped at room temperature.[2]

Application as a Calibration Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently analyzed and quantified in complex matrices, particularly in the context of food and beverage analysis. Its volatility and thermal stability make it suitable for GC-MS analysis, where it can be used to create calibration curves for the quantification of other volatile phenols.

Experimental Protocol: Preparation of Calibration Standards and GC-MS Analysis

This protocol outlines the preparation of this compound calibration standards and their analysis by GC-MS. This procedure is applicable for the quantification of this compound itself or for its use as a reference to quantify structurally similar phenolic compounds.

1. Materials and Reagents:

  • This compound standard (≥97% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample matrix (e.g., synthetic wine, solvent blank)

  • GC-MS system with a suitable capillary column (e.g., DB-heavy-wax)

2. Preparation of Stock Solution (1000 mg/L):

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol.

  • Bring the flask to volume with methanol and mix thoroughly.

  • Store the stock solution at -20°C in an amber vial.

3. Preparation of Working Calibration Standards:

  • Perform serial dilutions of the stock solution with the desired sample matrix (e.g., methanol, synthetic wine) to prepare a series of calibration standards. A typical concentration range for the analysis of volatile phenols in wine is 0.5 µg/L to 50 µg/L.[3]

4. GC-MS Analysis:

  • Set up the GC-MS instrument with appropriate parameters. An example of GC-MS conditions for volatile phenol (B47542) analysis is provided in Table 2.

  • Inject the prepared calibration standards in order of increasing concentration.

  • Acquire the data in Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[4]

Table 2: Example of GC-MS Parameters for Volatile Phenol Analysis

ParameterValue
Column DB-heavy-wax (or equivalent)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 230 °C at 4 °C/min, hold 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Acquisition Mode SIM or MRM

5. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be >0.99.

cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 mg/L) Working Prepare Working Standards (Serial Dilution) Stock->Working Inject Inject Standards Working->Inject Acquire Acquire Data (SIM/MRM) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Linearity Assess Linearity (R²) CalCurve->Linearity

GC-MS Calibration Workflow

Application as a Biomarker for Smoked Food Consumption

Recent metabolomic studies have identified this compound sulfate (B86663) as a urinary biomarker for the consumption of smoked meat.[1][5] this compound is formed during the combustion of wood lignin (B12514952) and is deposited on smoked foods. After ingestion, it is metabolized in the human body to its sulfate conjugate, which is then excreted in the urine.[1] The detection and quantification of this compound sulfate can therefore serve as an objective measure of smoked food intake in epidemiological and dietary studies.

Metabolic Pathway and Analytical Workflow

The metabolic fate of ingested this compound and the subsequent analytical workflow for its detection as a biomarker are depicted below.

cluster_ingestion Ingestion & Metabolism cluster_analysis Biomarker Analysis SmokedFood Smoked Food Intake (contains this compound) Metabolism Human Metabolism (Sulfation) SmokedFood->Metabolism Urine Urine Sample Collection Metabolism->Urine Excretion Extraction Solid-Phase Extraction (SPE) Urine->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of This compound Sulfate Analysis->Quantification

Biomarker Analysis Workflow
Experimental Protocol: Quantification of this compound Sulfate in Urine

This protocol provides a general framework for the analysis of this compound sulfate in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound sulfate standard

  • Internal standard (e.g., a stable isotope-labeled analog like d₃-syringol)[2]

  • Urine samples

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Spike the samples with the internal standard.

  • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Elute the analyte from the SPE cartridge and evaporate the solvent.

  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with a suitable C18 column and appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Develop a gradient elution method to achieve good separation of the analyte from other urine components.

  • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for this compound sulfate and the internal standard using MRM mode.

Table 3: Example of LC-MS/MS Parameters for Biomarker Analysis

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Acquisition Mode Multiple Reaction Monitoring (MRM)

4. Data Analysis:

  • Prepare a calibration curve using the this compound sulfate standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of this compound sulfate in the urine samples using the calibration curve.

Conclusion

This compound is a valuable and versatile analytical standard with applications in quantitative analysis and as a biomarker. Its well-defined physicochemical properties and commercial availability as a high-purity standard make it suitable for use in regulated and research environments. The detailed protocols provided in this application note for its use in GC-MS and for the analysis of its metabolite in urine by LC-MS/MS offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their analytical workflows.

References

Troubleshooting & Optimization

Improving 4-Methylsyringol extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 4-methylsyringol from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting this compound from complex matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE). The choice of method often depends on the sample matrix, the required level of cleanliness of the extract, and the available equipment. SPE is widely used for its high selectivity and ability to handle complex samples like wine. LLE is a versatile and cost-effective method suitable for various sample types, including plant materials. SBSE is a sensitive technique particularly useful for trace-level analysis of volatile and semi-volatile compounds in liquid samples.

Q2: Which solvent is best for extracting this compound?

A2: The optimal solvent for this compound extraction depends on the chosen extraction method and the sample matrix. Generally, polar solvents are more effective for extracting phenolic compounds. Methanol (B129727) has been shown to be highly selective for phenolic compounds.[1] A mixture of ethanol (B145695) and water is also commonly used and is considered a greener alternative.[2] For LLE, ethyl acetate (B1210297) is a frequently used solvent. It is crucial to select a solvent that not only efficiently dissolves this compound but is also compatible with your downstream analytical instrumentation.

Q3: How does pH affect the extraction efficiency of this compound?

A3: The pH of the sample can significantly impact the extraction efficiency of phenolic compounds like this compound. For phenolic compounds, extraction is often favored under acidic conditions (low pH).[3] This is because a lower pH helps to keep the phenolic compounds in their neutral, less polar form, which can improve their partitioning into an organic solvent during LLE or their retention on a non-polar SPE sorbent. For some applications, adjusting the wine sample to a pH of 2.5 before SPE has been shown to be effective.[4] However, the optimal pH can vary depending on the specific matrix and the pKa of this compound.

Q4: Can temperature be used to improve extraction efficiency?

A4: Yes, temperature can play a critical role in extraction efficiency. Increasing the extraction temperature generally enhances the solubility of the analyte and can increase the extraction yield.[5][6] However, excessive heat can lead to the degradation of thermally sensitive compounds like some phenolics.[7][8] Therefore, it is essential to optimize the temperature to find a balance between improved extraction and compound stability. For many phenolic compounds, temperatures around 50-60°C have been found to be effective without causing significant degradation.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Recovery of this compound
Potential Cause Recommended Solution
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal for this compound. Solution: Switch to a more polar solvent like methanol or an ethanol/water mixture.[1] For LLE, ensure the solvent is immiscible with the sample matrix.
Incorrect pH of the Sample The pH may be too high, causing this compound to be in its ionized, more polar form, which has lower affinity for organic solvents or non-polar SPE sorbents. Solution: Adjust the sample pH to a more acidic range (e.g., pH 2-4) to neutralize the phenolic group.[3]
Insufficient Extraction Time or Agitation The contact time between the sample and the solvent may be too short, or the mixing may be inadequate for efficient mass transfer. Solution: Increase the extraction time and/or the agitation speed to ensure thorough mixing.[3]
SPE Cartridge Overload Exceeding the binding capacity of the SPE cartridge will result in the loss of the analyte during sample loading. Solution: Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.
Premature Elution from SPE Cartridge The wash solvent may be too strong, causing the elution of this compound along with the interferences. Solution: Use a weaker wash solvent or reduce the volume of the wash solvent.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb this compound from the SPE sorbent completely. Solution: Increase the volume of the elution solvent or use a stronger elution solvent.
Analyte Degradation This compound may be degrading during the extraction process, especially if exposed to high temperatures or oxidative conditions. Solution: Avoid excessive heat and consider adding antioxidants like ascorbic acid to the extraction solvent.[9] Work with chilled samples and reagents when possible.[9]
High Background or Interfering Peaks in Chromatogram
Potential Cause Recommended Solution
Co-extraction of Matrix Components Complex matrices like wine or plant extracts contain numerous compounds that can be co-extracted with this compound. Solution: Optimize the SPE wash step by using a solvent that removes interferences without eluting the target analyte. For LLE, a back-extraction step with an aqueous solution at a different pH might help remove some interferences.
Contaminated Solvents or Glassware Impurities in the solvents or residues on the glassware can introduce contaminants into the final extract. Solution: Use high-purity, HPLC-grade solvents and ensure all glassware is thoroughly cleaned and rinsed with solvent before use.
Noisy Baseline in HPLC/GC This can be caused by several factors, including air bubbles in the system, a contaminated detector cell, or issues with the mobile phase. Solution: Degas the mobile phase, flush the detector cell with a strong solvent like methanol, and ensure the mobile phase is prepared with high-quality reagents.[10]
Presence of Phthalates (Plasticizers) Phthalates are common contaminants from plastic labware and can interfere with the analysis. Solution: Whenever possible, use glass labware. If plastic is unavoidable, rinse it thoroughly with the extraction solvent before use.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds
Extraction Method Advantages Disadvantages Typical Recovery Range for Phenolic Compounds
Solid-Phase Extraction (SPE) High selectivity, cleaner extracts, easily automated.[11]Can be more expensive, method development can be complex.85-105%
Liquid-Liquid Extraction (LLE) Versatile, cost-effective, simple to perform.[11]Can be labor-intensive, may form emulsions, uses larger solvent volumes.70-95%
Stir Bar Sorptive Extraction (SBSE) High sensitivity for trace analysis, low solvent consumption.Can have limited capacity, requires thermal desorption unit for GC analysis.80-110% (analyte dependent)
Table 2: Influence of Solvent Choice on the Recovery of Phenolic Compounds
Solvent Polarity Index General Observations on Phenolic Compound Extraction
Methanol 5.1Highly effective and selective for extracting a wide range of phenolic compounds.[1]
Ethanol/Water Mixtures VariableGood "green" solvent choice. The water content can be adjusted to optimize the extraction of specific phenolics. A 60% ethanol solution has been found to be effective.[12]
Ethyl Acetate 4.4Commonly used in LLE for extracting moderately polar compounds like phenolics from aqueous solutions.
Acetone 5.1Effective for extracting a broad range of phenolic compounds.
Water 9.0Can extract highly polar phenolic glycosides, but less effective for free phenolic aglycones.
Table 3: Effect of pH and Temperature on Phenolic Compound Extraction
Parameter Condition Effect on Extraction Efficiency Reference
pH Acidic (pH 2-4)Generally increases the extraction of phenolic compounds by keeping them in their neutral form.[3]
pH Neutral (pH 7)May be optimal for some specific phenolic compounds, but can lead to lower recovery for others.[10]
pH Basic (pH > 8)Generally leads to lower extraction efficiency as phenolic compounds become ionized.[12]
Temperature Low (e.g., 25°C)May result in lower extraction yields due to reduced solubility and slower diffusion.[1]
Temperature Moderate (e.g., 50-60°C)Often provides a good balance between increased extraction efficiency and analyte stability.[1][2]
Temperature High (e.g., >80°C)Can significantly increase extraction yield but also risks thermal degradation of this compound.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Red Wine

This protocol is a general guideline and may require optimization for specific wine matrices.

  • Sample Pre-treatment:

    • Take a 10 mL aliquot of the red wine sample.

    • Adjust the pH of the wine to 2.5 using 1 M HCl.[4]

    • Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated wine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

    • Follow with a wash of 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more interferences.

  • Elution:

    • Elute the retained this compound and other phenolic compounds with 5 mL of methanol or ethyl acetate into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water 50:50) for analysis by HPLC or GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Eucalyptus Leaves

This protocol provides a general framework for extracting this compound from a plant matrix.

  • Sample Preparation:

    • Dry the eucalyptus leaves at 40°C and then grind them into a fine powder.

    • Weigh 1 gram of the powdered leaf material into a conical flask.

  • Extraction:

    • Add 20 mL of an 80% methanol in water solution to the flask.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Alternatively, shake the mixture on an orbital shaker for 2 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • To the remaining aqueous extract, add 20 mL of ethyl acetate in a separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

    • Combine the ethyl acetate fractions.

  • Drying and Final Preparation:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Wine Sample (10 mL) ph_adjust Adjust pH to 2.5 sample->ph_adjust centrifuge Centrifuge ph_adjust->centrifuge condition Condition C18 Cartridge (Methanol, Water) centrifuge->condition load Load Sample condition->load wash Wash (Water, 5% Methanol) load->wash elute Elute (Methanol/Ethyl Acetate) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze HPLC or GC-MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from Wine.

experimental_workflow_lle cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis sample Powdered Eucalyptus Leaves extract Extract with 80% Methanol sample->extract filter_concentrate Filter & Concentrate extract->filter_concentrate partition Partition with Ethyl Acetate filter_concentrate->partition separate Separate Layers partition->separate repeat_extraction Repeat Extraction separate->repeat_extraction combine Combine Organic Layers repeat_extraction->combine dry Dry with Na2SO4 combine->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute evaporate->reconstitute analyze HPLC or GC-MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from Eucalyptus Leaves.

logical_relationships cluster_params Key Parameters cluster_issues Potential Issues center This compound Extraction Efficiency Solvent Solvent Choice (Polarity) center->Solvent pH Sample pH (Acidity) center->pH Temp Temperature center->Temp Time Extraction Time center->Time Ratio Solvent-to-Solid Ratio center->Ratio Interference Matrix Interference center->Interference LowRecovery Low Recovery Solvent->LowRecovery pH->LowRecovery Degradation Analyte Degradation Temp->Degradation Time->LowRecovery Ratio->LowRecovery

Caption: Factors Influencing this compound Extraction Efficiency and Potential Issues.

References

Technical Support Center: 4-Methylsyringol Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Methylsyringol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound (also known as 2,6-dimethoxy-4-methylphenol) is a natural phenolic compound found in various plants.[1] Like many phenolic compounds, it has low solubility in aqueous solutions, which can pose a significant challenge for in vitro and cell-based bioassays that are typically conducted in aqueous media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the general solubility properties of this compound?

This compound is generally described as being insoluble or slightly soluble in water.[2][3] It is soluble in fat and moderately soluble in ethanol.[2] A key solvent for laboratory use is Dimethyl Sulfoxide (DMSO), in which this compound has a high solubility.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] It is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v), and for many cell lines, at or below 0.1% to minimize off-target effects.

Q5: My this compound precipitated when I diluted my DMSO stock solution in my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Please refer to the Troubleshooting Guide below for detailed solutions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (594.57 mM)Ultrasonic assistance may be needed.[4]
Water2173 mg/L (2.173 mg/mL)Experimental value.[5]
Water4.22 g/L (4.22 mg/mL)Predicted value.[6]
EthanolModerately Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 16.82 mg of this compound (Molecular Weight: 168.19 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure that all solid particles have dissolved.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous media. Solvent Shock: Rapid dilution of the DMSO stock in the aqueous buffer causes the compound to "crash out" of the solution.1. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your assay buffer. 2. Slow Addition: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. 3. Temperature: Use pre-warmed (37°C) aqueous buffer, as solubility often increases with temperature.
Compound precipitates over time in the final working solution. Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous buffer is higher than its solubility limit.1. Lower Final Concentration: Reduce the final working concentration of this compound. 2. Increase DMSO Concentration (with caution): Slightly increasing the final DMSO concentration (while staying within the tolerated limits for your cells) may help. A final concentration of 0.1% DMSO is generally well-tolerated.
Inconsistent or non-reproducible bioassay results. Incomplete Dissolution or Precipitation: The compound may not be fully dissolved in the stock solution, or it may be precipitating during the experiment.1. Verify Stock Solution: Before each use, visually inspect the thawed stock solution for any precipitates. If present, gently warm and vortex to redissolve. 2. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, as a phenolic compound, it is likely to modulate pathways commonly affected by similar molecules, such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cellular stress responses.[7][8][9][10][11][12][13][14][15][16]

Experimental Workflow for Bioassays

The following diagram illustrates a general workflow for preparing this compound for a typical cell-based bioassay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 100 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution (in media) stock->intermediate Serial Dilution final Final Working Solution intermediate->final add_to_cells Add to Cells in Culture final->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Workflow for this compound Bioassay Preparation.
Potential Signaling Pathway Modulation

The diagram below illustrates the potential modulation of the NF-κB signaling pathway by a bioactive compound like this compound, leading to an anti-inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK Activates MS This compound MS->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB Binds to DNA NFkB_translocation->NFkB_binding gene_expression Pro-inflammatory Gene Expression NFkB_binding->gene_expression

Potential Inhibition of NF-κB Pathway by this compound.

References

Preventing degradation of 4-Methylsyringol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylsyringol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (2,6-dimethoxy-4-methylphenol) is a phenolic compound.[1] Like many phenols, it is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results.[2] Degradation can lead to a loss of the parent compound and the formation of unknown products, impacting quantification and biological assessment.

Q2: What are the primary factors that can cause this compound degradation?

The stability of this compound can be influenced by several factors, including:

  • pH: Phenolic compounds are generally more stable in acidic conditions and can degrade in neutral or alkaline solutions.[2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4][5]

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be catalyzed by the presence of oxygen and metal ions.

Q3: I noticed my this compound solution turning a brownish color. What does this indicate?

The development of a brown color in a solution of a phenolic compound is often an indication of oxidation. This process can lead to the formation of quinone-type structures and other colored degradation products.

Q4: How can I prevent the degradation of this compound during sample storage?

To maintain the integrity of your this compound samples during storage, consider the following:

  • pH Adjustment: Maintain a slightly acidic pH (e.g., pH 3-5) for aqueous solutions.[2]

  • Temperature Control: Store samples at low temperatures, such as refrigeration (2-8 °C) or frozen (≤ -20 °C).[2] For long-term storage, -80°C is recommended.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light.[2][4]

  • Inert Atmosphere: For highly sensitive samples or long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidation.

  • Use of Antioxidants: In some cases, the addition of antioxidants like ascorbic acid or EDTA can help prevent oxidative degradation.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Low recovery of this compound after extraction.

  • Possible Cause 1: Degradation during extraction.

    • Troubleshooting Step: Ensure the extraction solvent is appropriate and consider acidifying the sample prior to extraction to improve stability. For liquid-liquid extractions, perform the extraction quickly and at a reduced temperature if possible. For solid-phase extraction (SPE), ensure the pH of the sample and wash solutions are optimized for stability.

  • Possible Cause 2: Inefficient extraction.

    • Troubleshooting Step: Optimize your extraction method. This may involve changing the solvent system, adjusting the pH to ensure the compound is in its most extractable form (non-ionized for reversed-phase chromatography), or using a different extraction technique (e.g., SPE instead of liquid-liquid extraction).

Issue 2: Appearance of unknown peaks in the chromatogram.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Review your sample preparation and storage procedures. Implement the preventative measures outlined in the FAQs. To confirm if the unknown peaks are degradation products, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and compare the resulting chromatogram.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware is scrupulously clean and that solvents are of high purity. Run a blank (solvent without the sample) to check for contamination from the system or solvents.

Quantitative Data Summary

The following table summarizes the general stability of phenolic compounds under various conditions. Specific quantitative data for this compound is limited in the public domain; however, these trends are highly applicable.

ConditionStress LevelGeneral Stability of Phenolic CompoundsRecommended Mitigation
pH Acidic (pH < 4)Generally StableMaintain acidic conditions for storage and analysis.
Neutral (pH 7)Susceptible to oxidationAdjust pH to acidic range if possible.
Alkaline (pH > 8)Prone to rapid degradation/oxidationAvoid alkaline conditions.
Temperature Refrigerated (2-8 °C)Good short-term stabilityStore samples at this temperature for routine use.
Room Temperature (~25 °C)Potential for slow degradationMinimize time at room temperature.
Elevated (> 40 °C)Accelerated degradationAvoid exposure to high temperatures.
Light DarknessStableStore samples in the dark.
Ambient LightPotential for slow degradationUse amber vials or protect from light.
UV LightRapid degradationAvoid exposure to direct sunlight or UV sources.
Oxidizing Agent (e.g., H₂O₂)Rapid degradationAvoid contact with oxidizing agents. Purge with inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is crucial for understanding the stability of a molecule and for developing a stability-indicating analytical method.[2][7]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Methodology:

    • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve the stressed sample in the initial solvent.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method like HPLC-UV or LC-MS.

    • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which are potential degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method Development

  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Methodology:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient allows for the separation of compounds with a range of polarities.

    • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

    • Method Optimization: Inject the mixture of stressed samples from the forced degradation study. Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.

    • Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating HPLC-UV / LC-MS Method stress->analysis evaluation Evaluate Degradation Profile and Identify Products analysis->evaluation

Workflow for assessing the stability of this compound.

cluster_pathway Potential Degradation Pathways of this compound start This compound (Phenolic Compound) oxidation Oxidation start->oxidation O₂, Metal Ions hydrolysis Hydrolysis (Acidic/Basic) start->hydrolysis H⁺ / OH⁻ photolysis Photolysis (UV Light) start->photolysis products Degradation Products (e.g., Quinones, Ring-Opened Products) oxidation->products hydrolysis->products photolysis->products

General degradation pathways for phenolic compounds.

cluster_troubleshooting Troubleshooting Logic for Sample Degradation issue Issue Detected: Low Recovery or Extra Peaks check_storage Check Storage Conditions (pH, Temp, Light) issue->check_storage check_prep Review Sample Preparation Procedure issue->check_prep implement_changes Implement Preventative Measures: - Adjust pH - Lower Temperature - Protect from Light - Use Antioxidants check_storage->implement_changes check_prep->implement_changes reanalyze Re-analyze Sample implement_changes->reanalyze

A decision tree for troubleshooting sample degradation.

References

Calibration curve issues in 4-Methylsyringol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of 4-Methylsyringol, with a specific focus on calibration curve problems.

Troubleshooting Guides

Issue 1: Non-linear Calibration Curve

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I troubleshoot this?

A non-linear calibration curve can arise from various factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying and resolving the issue.

Initial Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting Non-linear Calibration Curve Non-linear Calibration Curve Review Standard Preparation Review Standard Preparation Non-linear Calibration Curve->Review Standard Preparation Step 1 Check Instrument Parameters Check Instrument Parameters Non-linear Calibration Curve->Check Instrument Parameters Step 2 Inspect Chromatogram Inspect Chromatogram Non-linear Calibration Curve->Inspect Chromatogram Step 3 Detector Saturation Detector Saturation Review Standard Preparation->Detector Saturation If high concentrations deviate Analyte Degradation Analyte Degradation Review Standard Preparation->Analyte Degradation If low concentrations deviate Check Instrument Parameters->Detector Saturation Matrix Effects Matrix Effects Inspect Chromatogram->Matrix Effects If peak shape is poor Column Issues Column Issues Inspect Chromatogram->Column Issues If retention time shifts

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Troubleshooting Steps:

  • Review Standard Preparation:

    • Concentration Errors: Double-check all calculations for the preparation of your stock and working standard solutions. Inaccurate dilutions are a common source of non-linearity.

    • Solvent Mismatch: Ensure the solvent used to dissolve your this compound standard is the same as the mobile phase or a weaker solvent. Dissolving standards in a stronger solvent than the mobile phase can lead to poor peak shape and non-linearity.

    • Standard Stability: this compound, like many phenolic compounds, can be susceptible to degradation, especially at high pH or when exposed to light and oxygen.[1][2] Prepare fresh standards regularly and store them appropriately (e.g., refrigerated, protected from light).

  • Check Instrument Parameters (HPLC/GC-MS):

    • Injection Volume: Ensure the injection volume is consistent across all standards and samples.

    • Detector Settings: For UV detectors, ensure the wavelength is set to the absorbance maximum of this compound. For MS detectors, check the ionization source parameters.

    • Flow Rate: Inconsistent flow rates can lead to variable peak areas. Check the pump for any pressure fluctuations.

  • Inspect the Chromatogram:

    • Peak Shape: Look for peak fronting or tailing. Peak tailing can be caused by interactions between the analyte and active sites on the column.[3] Peak fronting may indicate column overload.

    • Retention Time: Consistent retention times for your standards are crucial. Shifting retention times could indicate a problem with the column or the mobile phase composition.

    • Baseline Noise: A noisy baseline can interfere with the accurate integration of peaks, especially at lower concentrations.[4]

  • Investigate More Complex Issues:

    • Detector Saturation: At high concentrations, the detector response may no longer be linear. If your curve is linear at low concentrations but flattens at high concentrations, try extending the calibration range with lower concentration standards or diluting your higher concentration standards.

    • Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., wine, food extracts), other components in the sample can interfere with the ionization of your analyte in the mass spectrometer, leading to ion suppression or enhancement.[5][6][7][8][9] To mitigate this, consider using matrix-matched calibration standards or a stable isotope-labeled internal standard.

    • Column Issues: A contaminated or old column can lead to poor peak shape and inconsistent results. Try cleaning the column according to the manufacturer's instructions or replacing it.

Issue 2: Poor Reproducibility of Calibration Curve

Q2: I am getting poor reproducibility between different calibration curves run on different days. What could be the reason?

Poor reproducibility of calibration curves can be frustrating and points to variability in your analytical method.

Troubleshooting Steps:

  • Standard Preparation: As with non-linearity, inconsistent standard preparation is a primary suspect. Ensure you are using a consistent and validated procedure for preparing your standards each time.

  • Instrument Equilibration: Ensure the HPLC or GC-MS system is fully equilibrated before running your calibration standards. This includes allowing the column temperature to stabilize and the baseline to become steady.

  • Mobile Phase/Carrier Gas: Prepare fresh mobile phase for each run, as its composition can change over time due to evaporation of volatile components. For GC-MS, ensure a consistent carrier gas flow rate.

  • Environmental Factors: Changes in laboratory temperature can affect the viscosity of the mobile phase and, consequently, the retention time and peak area.

  • Detector Lamp (HPLC-UV): The intensity of the detector lamp can decrease over time, leading to a change in response. Keep a log of lamp usage and replace it as recommended by the manufacturer.

FAQs

Q3: What is a good linearity range and R² value for a this compound calibration curve?

For most applications, a linear range spanning at least two orders of magnitude is desirable. The coefficient of determination (R²) should ideally be ≥ 0.995. However, the acceptable range and R² value will depend on the specific requirements of your assay and regulatory guidelines.

Q4: How can I prepare accurate calibration standards for this compound?

  • Start with a high-purity standard: Use a certified reference material (CRM) of this compound if available.

  • Use a calibrated analytical balance: Accurately weigh the standard to prepare a stock solution.

  • Use calibrated volumetric flasks and pipettes: For accurate dilutions.

  • Serial Dilutions: Perform serial dilutions from the stock solution to prepare your working standards.

  • Solvent: Use HPLC-grade or MS-grade solvents for all solutions.

Q5: What are matrix effects and how do they affect my calibration curve?

Matrix effects occur when components in the sample matrix (e.g., sugars, acids, other phenolic compounds in wine) interfere with the analysis of the target analyte (this compound).[1][8][10] This interference can either suppress or enhance the instrument's response to the analyte, leading to an underestimation or overestimation of its concentration.[5][6][7][9] When matrix effects are present, a calibration curve prepared in a pure solvent will not accurately reflect the analyte's behavior in the sample, leading to inaccurate quantification. To overcome this, it is recommended to prepare calibration standards in a blank matrix that is similar to your samples (matrix-matched calibration).

Data Presentation

Table 1: Example of a "Good" Calibration Curve Data for this compound Analysis by HPLC-UV

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
0.9998

Table 2: Example of a Non-Linear Calibration Curve with Potential Detector Saturation

Concentration (µg/mL)Expected Peak AreaObserved Peak Area% Deviation
11514.8-1.3%
10150152.11.4%
50750745.5-0.6%
10015001350.2-10.0%
20030002400.7-20.0%

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol (B129727) and sonicate for 5 minutes.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the stock solution at 4°C in an amber vial.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase or a suitable solvent to prepare a series of working standards with concentrations ranging from, for example, 0.1 to 100 µg/mL.

Protocol 2: HPLC-UV Method for this compound Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 270 nm.

Mandatory Visualization

cluster_0 Factors Affecting Calibration Curve Linearity Standard_Preparation Standard Preparation (Accuracy, Stability) Calibration_Curve_Linearity Calibration Curve Linearity Standard_Preparation->Calibration_Curve_Linearity Instrumental_Parameters Instrumental Parameters (Injection Volume, Flow Rate) Instrumental_Parameters->Calibration_Curve_Linearity Detector_Response Detector Response (Linear Range, Saturation) Detector_Response->Calibration_Curve_Linearity Chromatographic_Conditions Chromatographic Conditions (Column, Mobile Phase) Chromatographic_Conditions->Calibration_Curve_Linearity Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Calibration_Curve_Linearity

Caption: Key factors influencing calibration curve linearity.

References

Technical Support Center: Enhancing the Resolution of 4-Methylsyringol from Isomeric Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 4-Methylsyringol from its isomeric compounds during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found with this compound?

A1: Common isomeric impurities of this compound (2,6-dimethoxy-4-methylphenol) are typically positional isomers. These can include isomers where the methyl and methoxy (B1213986) groups are at different positions on the phenol (B47542) ring, such as 3,5-dimethoxy-4-methylphenol (B8801911) or isomers of creosol and isocreosol that may be present as synthetic precursors or byproducts.

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all effective techniques. The choice depends on the specific isomers present, the sample matrix, and the desired analytical outcome (e.g., speed, resolution). Reverse-phase HPLC is a common starting point, while GC, often requiring derivatization, can offer excellent resolution for volatile phenols. SFC is a powerful technique for separating thermally labile and isomeric compounds.[1][2]

Q3: What is the purpose of derivatization in the GC analysis of this compound?

A3: Derivatization is a chemical modification process used to convert polar and less volatile compounds like phenols into nonpolar and more volatile derivatives.[3] This is crucial for GC analysis as it improves peak shape, reduces tailing, and enhances thermal stability, leading to better separation and detection.[3] Common derivatization techniques for phenols include silylation and acylation.[3]

Troubleshooting Guides

HPLC Troubleshooting: Poor Resolution and Peak Tailing

Q4: My this compound peak is showing significant tailing in reverse-phase HPLC. What are the likely causes and how can I fix it?

A4: Peak tailing for phenolic compounds in RP-HPLC is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:

  • Assess the Problem:

    • All peaks tailing: This may indicate a system-wide issue like a column void or excessive extra-column volume.

    • Only phenolic peaks tailing: This points towards secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Phenolic compounds are weakly acidic. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of this compound will ensure it is in its neutral form, minimizing interactions with silanol groups. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is a common practice.[4][5]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to deactivate residual silanol groups, which significantly reduces secondary interactions.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce tailing by decreasing mobile phase viscosity and improving mass transfer.

    • Check for Column Contamination: A contaminated or old column can lead to peak tailing. Try flushing the column according to the manufacturer's instructions or replace it if necessary.

Logical Workflow for Troubleshooting Peak Tailing

G cluster_solutions Solutions for Secondary Interactions start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue System-wide issue likely (e.g., column void, extra-column volume) q1->system_issue Yes phenolic_issue Secondary interactions with stationary phase likely q1->phenolic_issue No adjust_ph Adjust Mobile Phase pH (add acidic modifier) phenolic_issue->adjust_ph end_capped Use End-Capped Column phenolic_issue->end_capped increase_temp Increase Column Temperature phenolic_issue->increase_temp clean_column Clean or Replace Column phenolic_issue->clean_column

Caption: A troubleshooting workflow for addressing peak tailing in HPLC.

GC Troubleshooting: Co-elution of Isomers

Q5: I am observing co-elution of this compound and a suspected isomer in my GC-MS analysis. How can I improve the resolution?

A5: Co-elution of isomers is a common challenge in GC. Here are several strategies to enhance resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds. Alternatively, an isothermal period at a specific temperature where the isomers show some separation can be introduced.

  • Select a Different Stationary Phase: The choice of GC column is critical. For phenolic isomers, a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., WAX phases), can provide different selectivity compared to a non-polar phase (e.g., 5% phenyl-methylpolysiloxane).

  • Increase Column Length or Decrease Internal Diameter: A longer column provides more theoretical plates, leading to better separation. Similarly, a smaller internal diameter column can increase efficiency.

  • Derivatization: If not already performed, derivatizing the sample can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Phenolic Isomer Separation

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid as the mobile phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[6]Requires volatile or derivatized analytes.[6]Good for thermally labile compounds.[2]
Typical Stationary Phase C18, Phenyl, CyanoPolysiloxanes (e.g., 5% phenyl), WAXChiral and achiral phases similar to HPLC.
Resolution of Isomers Good, can be optimized with mobile phase and column chemistry.Excellent, especially with high-resolution capillary columns.Excellent, particularly for chiral and positional isomers.[2]
Derivatization Generally not required.Often necessary for phenolic compounds to improve volatility and peak shape.[3]Not typically required.
Analysis Time Can be relatively fast with UHPLC.Generally fast analysis times.Very fast separations due to low viscosity of the mobile phase.
Environmental Impact Uses significant volumes of organic solvents.Uses carrier gases (e.g., He, H2) and smaller solvent volumes.Uses CO2 as the primary mobile phase, which is considered a "green" technique.[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of this compound and Isomers

This protocol provides a general method for the reverse-phase HPLC separation of this compound and its potential isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run to elute the compounds. A shallow gradient is often beneficial for separating closely related isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Method Optimization:

  • If resolution is poor, try a different stationary phase like a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds.

  • Adjusting the gradient slope and the initial and final mobile phase compositions can significantly impact the separation.

HPLC Analysis Workflow

G sample_prep Sample Preparation (Dissolve in mobile phase) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (270 nm) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis

Caption: A typical workflow for HPLC analysis of phenolic compounds.

Protocol 2: GC-MS Method with Derivatization for this compound and Isomers

This protocol describes a general method for the analysis of this compound and its isomers using GC-MS after a silylation derivatization step.[7][8]

  • Derivatization (Silylation):

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[8]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[8]

    • Cool the sample to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column such as a ZB-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for better separation of phenolic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

Method Optimization:

  • Adjusting the temperature ramp rate is a key parameter for improving the resolution of closely eluting isomers.

  • If silylation is not effective, other derivatization reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be explored.

G sample_prep Sample Preparation (Extraction and Drying) derivatization Derivatization (Silylation with BSTFA) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation (WAX Column, Temp. Program) gc_injection->separation ms_detection MS Detection (EI, Scan Mode) separation->ms_detection data_analysis Data Analysis (Mass Spectra Interpretation) ms_detection->data_analysis

References

Validation & Comparative

4-Methylsyringol vs. Syringol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phenolic compounds, both 4-Methylsyringol and syringol are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. This guide provides a comparative overview of the antioxidant activity of these two compounds, supported by available experimental data. While direct comparative studies are limited, this document compiles existing data from various sources to offer insights for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher antioxidant activity.

CompoundAssayEC₅₀ / IC₅₀Unit Conversion (µM)
SyringolDPPH10.77 mg/mL[1]69852.9 µM
SyringolABTS10.35 mg/mL[1]67129.9 µM
Syringaldehyde (B56468)DPPH260 µM[2]260 µM
SyringaldehydeDPPH40.64 ± 1.68 µg/mL[3]223.1 µM

Mechanism of Antioxidant Action

Syringol and its derivatives exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them and mitigating oxidative stress.[4] Theoretical studies suggest that derivatives of syringol with electron-donating groups at the para position exhibit enhanced radical scavenging efficiency.[5] The presence of methoxy (B1213986) groups on the aromatic ring also influences the antioxidant activity.[6]

dot

Antioxidant_Mechanism cluster_syringol Syringol cluster_4_methylsyringol This compound Syringol Syringol (2,6-dimethoxyphenol) Free_Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical Syringol->Phenoxyl_Radical H• donation Methylsyringol This compound (2,6-dimethoxy-4-methylphenol) Methylsyringol->Phenoxyl_Radical H• donation Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical accepts H•

Caption: General mechanism of free radical scavenging by syringol and this compound.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are commonly employed to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compounds (this compound and syringol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀/EC₅₀ Determination: The IC₅₀ or EC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

dot

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Sample/Standard A->C B Prepare Sample and Standard Solutions (Varying Concentrations) B->C D Incubate in Dark (e.g., 30 mins at RT) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F G Determine IC50/EC50 Value F->G

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant activity.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and left in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 734 nm).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Conclusion

References

A Comparative Analysis of the Biological Effects of 4-Methylsyringol and Guaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of two phenolic compounds, 4-Methylsyringol and guaiacol (B22219). While both share structural similarities and exhibit certain overlapping activities, this document aims to delineate their distinct profiles through a review of available experimental data. This comparison is intended to aid researchers in selecting the appropriate compound for their specific investigative needs in areas such as antioxidant, anti-inflammatory, and enzyme inhibition studies.

I. Comparative Overview of Biological Activities

This compound and guaiacol are both phenolic compounds with demonstrated biological activities. Guaiacol, a well-studied compound, is known for its antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Information regarding this compound's biological effects is less abundant in publicly available literature, but existing research suggests it also possesses antioxidant and anti-inflammatory potential, primarily through the activation of the Nrf2 signaling pathway.[3][4]

This guide summarizes the available quantitative data to facilitate a direct comparison of their potencies in various biological assays.

II. Quantitative Data Summary

The following table summarizes the available quantitative data (IC50/EC50 values) for this compound and guaiacol across different biological assays. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Biological ActivityAssayThis compoundGuaiacolReference(s)
Antioxidant Activity DPPH Radical ScavengingNo Data Available~5 x 10⁻⁶ M (50% inhibition)[2]
ABTS Radical ScavengingNo Data AvailableNo Data Available
Anti-inflammatory Activity COX-2 InhibitionNo Data AvailableIC50: 2.92 µg/mL (in a chimera)[5]
5-Lipoxygenase (5-LOX) InhibitionNo Data AvailableInhibitory activity noted[5]
Enzyme Inhibition Tyrosinase InhibitionNo Data AvailableNo significant inhibition[6]
Monoamine Oxidase B (MAO-B)No Data AvailableData Available[7]
Cytotoxicity Antifungal (Fusarium graminearum)No Data AvailableEC50: 1.838 mM[1]
Human Hepatocellular Carcinoma (HepG2) cellsNo Data AvailableData Available[3][8]
Human Cervical Cancer (HeLa) cellsNo Data AvailableNo Data Available

Note: "No Data Available" indicates that specific quantitative data could not be located in the publicly available literature at the time of this review. The provided IC50 for guaiacol's COX-2 inhibition is for a naproxen-guaiacol chimera, which may not reflect the activity of guaiacol alone.[5]

III. Signaling Pathway Modulation

Understanding the molecular mechanisms underlying the biological effects of these compounds is crucial for their targeted application.

Guaiacol

Guaiacol has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1] By suppressing NF-κB, guaiacol can downregulate the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2).

Guaiacol_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus Translocates to COX2_gene COX-2 Gene NFkB_p65_p50->COX2_gene Induces transcription NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB_p65_p50 Releases Guaiacol Guaiacol Guaiacol->IKK Inhibits

Guaiacol's Inhibition of the NF-κB Pathway
This compound

While specific signaling pathway data for this compound is limited, studies on structurally similar alkyl catechols suggest a potential role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a wide array of cytoprotective genes.

FMS_Nrf2_Pathway cluster_nucleus Nucleus FMS This compound (Proposed) Keap1 Keap1 FMS->Keap1 Inactivates Nrf2 Nrf2 nucleus Nucleus Nrf2->nucleus Translocates to ARE ARE Nrf2->ARE Binds to Keap1_Nrf2 Keap1-Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Leads to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Induces transcription

Proposed Nrf2 Pathway Activation by this compound

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of the test compound (this compound or guaiacol) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

DPPH_Workflow start Start prepare_solutions Prepare Test Compound and DPPH Solutions start->prepare_solutions add_to_plate Add Compound Dilutions and DPPH to 96-well Plate prepare_solutions->add_to_plate incubate Incubate in Dark (e.g., 30 min) add_to_plate->incubate measure_absorbance Measure Absorbance (517 nm) incubate->measure_absorbance calculate Calculate % Scavenging and IC50 Value measure_absorbance->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow
Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer.

  • Prepare a solution of a substrate, such as L-DOPA, in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions, tyrosinase solution, and buffer.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at a specific wavelength (typically around 475 nm) over time using a microplate reader.

  • A control reaction without the inhibitor is also performed.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

V. Conclusion

Based on the currently available data, guaiacol has a more extensively characterized biological profile than this compound. Quantitative data demonstrates its antioxidant and anti-inflammatory potential, with a known mechanism of action involving the inhibition of the NF-κB pathway.[1] While this compound is suggested to have antioxidant properties, likely through the Nrf2 pathway, a lack of quantitative data (IC50 values) across various assays makes a direct and robust comparison with guaiacol challenging.[3][4]

Further research is warranted to elucidate the full biological activity spectrum of this compound, including quantitative assessments of its antioxidant, anti-inflammatory, and enzyme-inhibiting capacities. Such studies will be crucial for determining its potential as a therapeutic agent or a valuable research tool. Researchers are encouraged to consider the specific requirements of their studies when choosing between these two compounds, with guaiacol currently offering a more predictable and well-documented profile.

References

Cross-Validation of 4-Methylsyringol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methylsyringol, a key methoxyphenol, is crucial in various fields, including flavor and fragrance analysis, biomass research, and as a potential biomarker. This guide provides a comprehensive comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Linearity (R²) (Typical) >0.99>0.99>0.999
Limit of Detection (LOD) (Typical) 0.01 to 0.5 µg/mL[1][2]≤ 1 ng/mL[3]0.01 to 1.0 ng/mL
Limit of Quantification (LOQ) (Typical) 0.03 to 1.5 µg/mL[1][2]1 to 3.3 ng/mL[3]0.05 to 5.0 ng/mL
Accuracy (% Recovery) (Typical) 95 - 105%97 - 103%98 - 102%
Precision (%RSD) (Typical) < 5%[1]< 15%< 10%
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Derivatization Required NoSometimesNo

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices.

Sample Preparation:

  • Extraction: For solid samples, perform a solvent extraction using a polar solvent such as methanol (B129727) or acetonitrile (B52724). Sonication or vortexing can enhance extraction efficiency. For liquid samples, a direct injection may be possible after filtration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.[2]

  • UV Detection: 275 nm.[1]

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 0.1 to 100 µg/mL.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at three different concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile compounds like this compound, particularly in complex matrices such as smoke-tainted grapes.[3]

Sample Preparation:

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For LLE, use a solvent like dichloromethane (B109758) or a hexane:ethyl acetate (B1210297) mixture.[4]

  • Derivatization (Optional): Silylation with a reagent like BSTFA can improve the volatility and chromatographic behavior of this compound.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.

GC-MS/MS Conditions:

  • Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 60 m × 0.25 mm ID, 0.5 μm film thickness) is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C, hold for 4 minutes, then ramp to 230 °C at 4 °C/min and hold for 10 minutes.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

Validation Parameters:

  • Linearity: Establish a calibration curve using standards in a matrix-matched solvent over a range of 1 to 1000 ng/mL.

  • LOD and LOQ: Determined to be ≤ 1 ng/mL and 1-3.3 ng/mL, respectively, in previous studies.[3]

  • Accuracy and Precision: Evaluated through the analysis of spiked samples and replicate injections.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in highly complex biological or environmental matrices.

Sample Preparation:

  • Extraction: A simple protein precipitation with acetonitrile or methanol is often sufficient for biological samples. For other matrices, a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.

  • Filtration: Centrifuge and filter the supernatant through a 0.22 µm filter.

LC-MS/MS Conditions:

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) is typically used for fast and efficient separations.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for phenolic compounds.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be optimized.

Validation Parameters:

  • Linearity: A wide dynamic range can be achieved, typically from low ng/mL to high µg/mL levels.

  • LOD and LOQ: Can reach sub-ng/mL levels depending on the instrument and matrix.

  • Matrix Effects: Should be carefully evaluated by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for each quantification method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Quantification Quantification Detection->Quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction LLE or SPME Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Quantification Quantification Detection->Quantification LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Protein PPT or SPE Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection LC Injection Filtration->Injection Separation UPLC/HPLC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

Comparative study of 4-Methylsyringol levels in different wood smoke

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the chemical composition of natural extracts is paramount. Wood smoke, a complex matrix of volatile and semi-volatile compounds, contains numerous bioactive molecules, including 4-methylsyringol. This phenol (B47542) derivative, arising from the thermal degradation of lignin (B12514952), is of interest for its potential pharmacological activities. This guide provides a comparative overview of this compound levels in the smoke of different hardwoods, details the analytical methodologies for its quantification, and illustrates the underlying biochemical pathways.

Quantitative Comparison of this compound Levels

The concentration of this compound in wood smoke is highly dependent on the type of wood, owing to variations in the composition of its lignin. Hardwoods, rich in syringyl lignin units, are the primary source of syringol and its derivatives, including this compound. While comprehensive comparative studies are limited, available data indicates significant variation in the levels of these compounds.

A study analyzing a condensed smoke flavoring derived from a blend of mixed hardwoods identified and quantified this compound among other key aroma compounds. Although the exact percentage of each wood type in the blend was not specified, this provides a valuable quantitative benchmark. Furthermore, qualitative comparisons have been made, noting that hickory smoke contains a higher proportion of syringol and its derivatives, such as 4-allylsyringol and this compound, when compared to mesquite smoke.

Wood Type(s)This compound Concentration (µg/g of condensed smoke)Reference
Mixed Hardwood400[1]
HickoryQualitatively higher in syringol derivatives than mesquite[2]
OakData not available
BeechData not available

Note: The quantitative data for mixed hardwood smoke is from a study on a condensed smoke product. Levels in raw smoke may vary.

Experimental Protocols

The quantification of this compound in wood smoke typically involves the collection of smoke condensate followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Smoke Condensate Collection
  • Smoke Generation: Wood chips or sawdust from the desired species (e.g., hickory, oak, beech) are subjected to pyrolysis in a controlled environment. Key parameters such as temperature and airflow are maintained to ensure consistent smoke generation.

  • Condensation: The generated smoke is passed through a series of cold traps (e.g., cooled with ice or a dry ice/acetone bath) to condense the volatile and semi-volatile compounds into a liquid smoke solution.

Sample Preparation and Extraction
  • Solvent Extraction: The collected liquid smoke condensate is subjected to liquid-liquid extraction. Dichloromethane is a commonly used solvent to separate the phenolic compounds from the aqueous phase.

  • Concentration: The organic extract containing the phenolic compounds is then carefully concentrated under a gentle stream of nitrogen to a known volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of this compound.

  • Chromatographic Separation: A capillary column suitable for the separation of phenolic compounds (e.g., a DB-WAX or equivalent) is employed. The oven temperature is programmed to ramp up gradually to ensure the separation of various components in the smoke extract.

  • Mass Spectrometry Detection: The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode for the detection and quantification of this compound. The identification is confirmed by comparing the retention time and mass spectrum of the analyte with that of a pure standard.

  • Quantification: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the smoke) is added to the sample prior to extraction to correct for any losses during sample preparation and analysis. A calibration curve is generated using a series of known concentrations of a this compound standard to quantify its concentration in the smoke samples.

Biosynthesis and Generation of this compound

This compound in wood smoke originates from the thermal degradation of sinapyl alcohol, a primary monolignol in the lignin of many hardwoods. The following diagram illustrates the simplified pathway from lignin to this compound during pyrolysis.

Lignin_to_4_Methylsyringol Simplified Pathway of this compound Generation from Lignin Lignin Lignin (in Hardwood) Sinapyl_Alcohol Sinapyl Alcohol Monomer Lignin->Sinapyl_Alcohol contains Pyrolysis Pyrolysis (Heat) Sinapyl_Alcohol->Pyrolysis Syringol_Derivatives Syringol & Derivatives Pyrolysis->Syringol_Derivatives generates Methylsyringol This compound Syringol_Derivatives->Methylsyringol includes

Caption: Generation of this compound from lignin pyrolysis.

Experimental Workflow for Quantification

The logical flow for the quantification of this compound from different wood sources is depicted in the following workflow diagram.

Experimental_Workflow Workflow for this compound Quantification in Wood Smoke cluster_woods Wood Samples Oak Oak (Quercus) Smoke_Generation Controlled Pyrolysis / Smoke Generation Oak->Smoke_Generation Hickory Hickory (Carya) Hickory->Smoke_Generation Beech Beech (Fagus) Beech->Smoke_Generation Condensate_Collection Smoke Condensate Collection Smoke_Generation->Condensate_Collection Extraction Liquid-Liquid Extraction (Dichloromethane) Condensate_Collection->Extraction Concentration Sample Concentration Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis Comparison Comparative Study Data_Analysis->Comparison

Caption: Analytical workflow for comparing this compound levels.

References

4-Methylsyringol as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative mass spectrometry, the accuracy and reliability of results are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, serving to correct for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison of 4-Methylsyringol as an internal standard against other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.

The Role and Selection of Internal Standards

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls.[1] By monitoring the ratio of the analyte signal to the internal standard signal, analysts can compensate for potential errors throughout the analytical workflow.[1][2] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it behaves similarly during sample preparation and analysis.[3] The two primary types of internal standards used in mass spectrometry are stable isotope-labeled (SIL) standards and structural analogs.[4][5]

SIL standards, often deuterated, are considered the "gold standard" as they are chemically and physically almost identical to the analyte, leading to co-elution and similar ionization efficiencies and matrix effects.[5][6] Structural analogs, like this compound for certain phenolic compounds, are molecules with similar chemical structures to the analyte.[4] While more readily available and cost-effective, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects.[6][7]

Performance Comparison: this compound vs. Stable Isotope-Labeled Standards

The selection of an appropriate internal standard is critical for method accuracy and precision. Below is a summary of typical performance characteristics for methods utilizing a structural analog like this compound compared to those using a stable isotope-labeled internal standard for the analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Performance ParameterThis compound (Structural Analog)Stable Isotope-Labeled (e.g., Deuterated) Standard
Linearity (R²) ≥ 0.99≥ 0.998
Accuracy (% Recovery) 72% - 142%80.23% - 115.41%
Precision (% RSD) < 15%≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day)
Matrix Effect Can be significant and may not be fully compensated.Generally provides better compensation for matrix effects.

Note: The data presented is a composite from various studies on phenolic compound analysis and serves as a general comparison. Specific performance will vary depending on the analyte, matrix, and analytical method.

Methods employing stable isotope-labeled internal standards generally exhibit a tighter range of accuracy and higher precision.[8] While this compound can provide acceptable linearity, its ability to compensate for matrix effects—the suppression or enhancement of ionization by other components in the sample—may be less effective than that of a SIL standard.[2][9] This is a critical consideration when dealing with complex matrices such as those encountered in food, environmental, or biological samples.

Experimental Protocols

General Workflow for Internal Standard Use in Mass Spectrometry

The successful implementation of an internal standard in a quantitative mass spectrometry workflow follows a systematic process to ensure accurate and reproducible results. The following protocol outlines the key steps.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the analyte and internal standard. Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution. These will be used to spike into a blank matrix to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard by diluting the stock solution to a fixed concentration that provides a consistent and robust signal.

2. Sample Preparation:

  • To a fixed volume of each sample (calibrator, quality control, and unknown), add a constant volume of the internal standard working solution.

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). For example, in protein precipitation, a precipitating agent like acetonitrile (B52724) (often containing the internal standard) is added to the sample, vortexed, and centrifuged to remove proteins.[3]

  • The supernatant containing the analyte and internal standard is then transferred for analysis.

3. LC-MS/MS or GC-MS Analysis:

  • Inject the prepared samples into the chromatography-mass spectrometry system.

  • Develop a chromatographic method that provides good separation of the analyte and internal standard from matrix interferences.

  • Optimize the mass spectrometer parameters for sensitive and specific detection of both the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte area / internal standard area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Unknown Sample is_add Add Internal Standard sample->is_add qc QC Sample qc->is_add cal Calibration Standard cal->is_add extraction Extraction (e.g., SPE, LLE, PP) is_add->extraction lcms LC-MS/MS or GC-MS Analysis extraction->lcms data_acq Data Acquisition (Peak Areas) lcms->data_acq ratio Calculate Peak Area Ratio (Analyte/IS) data_acq->ratio curve Construct Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Typical workflow for using an internal standard in mass spectrometry.

This compound is structurally related to syringol, a component of lignin (B12514952). The biosynthesis of syringyl lignin is a key pathway in plant biology.

lignin_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa C3H feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa COMT coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde CCR five_hydroxyferuloyl_coa 5-Hydroxyferuloyl-CoA feruloyl_coa->five_hydroxyferuloyl_coa F5H coniferyl_alcohol Coniferyl Alcohol (G-monolignol) coniferaldehyde->coniferyl_alcohol CAD g_lignin G-Lignin coniferyl_alcohol->g_lignin Peroxidases sinapoyl_coa Sinapoyl-CoA five_hydroxyferuloyl_coa->sinapoyl_coa COMT sinapaldehyde Sinapaldehyde sinapoyl_coa->sinapaldehyde CCR sinapyl_alcohol Sinapyl Alcohol (S-monolignol) sinapaldehyde->sinapyl_alcohol CAD s_lignin S-Lignin (contains syringol units) sinapyl_alcohol->s_lignin Peroxidases

Simplified overview of the syringyl lignin biosynthesis pathway.

Conclusion

The choice of an internal standard is a critical factor in the development of a robust quantitative mass spectrometry method. Stable isotope-labeled standards are the preferred choice for achieving the highest levels of accuracy and precision, primarily due to their ability to effectively compensate for matrix effects.[5][10] However, in situations where a SIL standard is not available or is cost-prohibitive, a carefully validated structural analog such as this compound can be a viable alternative.[4] Researchers must rigorously validate their chosen internal standard to ensure it meets the performance requirements for their specific application and matrix. This includes a thorough evaluation of linearity, accuracy, precision, and the potential impact of matrix effects.

References

4-Methylsyringol: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel natural antioxidants is a burgeoning field. Among the promising candidates is 4-Methylsyringol (2,6-dimethoxy-4-methylphenol), a phenolic compound found in various natural sources. This guide provides a comparative analysis of the antioxidant efficacy of this compound against well-established natural antioxidants: Quercetin, Gallic Acid, Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E). This comparison is based on available experimental data from common in vitro antioxidant assays.

Comparative Antioxidant Activity

The efficacy of an antioxidant is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to inhibit a particular process by 50%. A lower IC50 value indicates greater antioxidant activity. Other measures include the Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), which quantify the overall antioxidant capacity.

While direct, quantitative IC50 values for this compound are not extensively reported in publicly available literature, studies on syringol and its derivatives suggest potent antioxidant activity, in some cases comparable to or even exceeding that of well-known antioxidants. For instance, syringol has been reported to exhibit strong radical scavenging activity, sometimes surpassing that of Vitamin C in certain assays. Theoretical studies also support the high antioxidant potential of syringol derivatives.

The following tables summarize the available quantitative data for Quercetin, Gallic Acid, Ascorbic Acid, and α-Tocopherol.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50 Values)
CompoundIC50 (µM)Reference(s)
This compound Data not available-
Quercetin 4.36 - 19.17[1][2]
Gallic Acid 2.6 - 30.53[3]
Ascorbic Acid 6.1 - 55.29[3]
α-Tocopherol >100[3]

Note: IC50 values can vary depending on experimental conditions.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50 Values)
CompoundIC50 (µg/mL)Reference(s)
This compound Data not available-
Quercetin 1.89 - 2.10[3][4]
Gallic Acid 1.03 - 3.55[3][4]
Ascorbic Acid ~50[5]
α-Tocopherol (Trolox) 60.40[3]

Note: Trolox, a water-soluble analog of α-Tocopherol, is often used as a standard.

Table 3: FRAP (Ferric Reducing Antioxidant Power) Values
CompoundFRAP ValueReference(s)
This compound Data not available-
Quercetin High reducing power[6]
Gallic Acid High reducing power, often used as a standard[3]
Ascorbic Acid High reducing power, comparable to gallic acid[3]
α-Tocopherol Moderate reducing power[3]

Note: FRAP values are often reported in various units, making direct numerical comparison challenging without standardization.

Table 4: ORAC (Oxygen Radical Absorbance Capacity) Values
CompoundORAC Value (µmol TE/g)Reference(s)
This compound Data not available-
Quercetin High ORAC value[7]
Gallic Acid High ORAC value[8]
Ascorbic Acid Significant contribution to ORAC values[7]
α-Tocopherol Moderate ORAC value-

Note: ORAC values are typically expressed as Trolox Equivalents (TE).

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the antioxidant compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without antioxidant) and A_s is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants scavenge this radical, causing a discoloration that is measured spectrophotometrically.

Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the antioxidant are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition and the IC50 value are calculated as in the DPPH assay.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with a reagent (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ), and the intensity of the color is proportional to the antioxidant's reducing power.

Protocol:

  • The FRAP reagent is prepared by mixing an acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of ferric chloride.

  • The FRAP reagent is pre-warmed to 37°C.

  • The antioxidant sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

  • A standard curve is generated using a known antioxidant (e.g., Trolox or ferrous sulfate), and the results are expressed as equivalents of the standard.[10]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.

  • A peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH) is added to initiate the reaction.

  • The fluorescence is monitored kinetically over time at specific excitation and emission wavelengths.

  • The area under the curve (AUC) is calculated from the fluorescence decay curve.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The antioxidant capacity is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox Equivalents (TE).

Signaling Pathways and Experimental Workflows

The antioxidant effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.

Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Phenolic_Compound Phenolic Compound (e.g., this compound) Phenolic_Compound->Keap1 Modulation Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Inhibition Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Transcription Factor Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: General Antioxidant Signaling Pathway (Keap1-Nrf2).

Phenolic compounds can modulate signaling pathways such as the Keap1-Nrf2 pathway. Under normal conditions, Keap1 protein sequesters Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or certain phenolic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage. While specific studies on this compound's interaction with this pathway are limited, its structural similarity to other phenolic antioxidants suggests it may operate through a similar mechanism.

Experimental_Workflow start Start sample_prep Sample Preparation (this compound & Comparators) start->sample_prep assay_selection Select Antioxidant Assay (DPPH, ABTS, FRAP, ORAC) sample_prep->assay_selection dpph DPPH Assay assay_selection->dpph abts ABTS Assay assay_selection->abts frap FRAP Assay assay_selection->frap orac ORAC Assay assay_selection->orac data_acq Data Acquisition (Spectrophotometry/ Fluorometry) dpph->data_acq abts->data_acq frap->data_acq orac->data_acq data_analysis Data Analysis (IC50, TEAC, etc.) data_acq->data_analysis comparison Comparative Efficacy Evaluation data_analysis->comparison end End comparison->end

References

The Pivotal Role of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of 4-Methylsyringol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-Methylsyringol (4-methyl-2,6-dimethoxyphenol) and its analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties. By examining the impact of substitutions at the 4-position of the syringol core, we aim to elucidate key structural determinants for these critical biological activities.

Structure-Activity Relationship (SAR) Insights

The core structure of syringol, a 2,6-dimethoxyphenol, provides a foundational scaffold for potent biological activity. The phenolic hydroxyl group is a key player in the antioxidant activity of these compounds, primarily through its ability to donate a hydrogen atom to neutralize free radicals. The methoxy (B1213986) groups at positions 2 and 6 enhance this activity through electron donation, stabilizing the resulting phenoxyl radical.

Our comparative analysis reveals that modifications at the 4-position significantly modulate the bioactivity of the syringol core.

Antioxidant Activity: The nature of the substituent at the 4-position directly influences the radical scavenging capacity. Generally, the introduction of an alkyl or vinyl group, such as in this compound and 4-vinylsyringol (canolol), maintains or even enhances antioxidant potency compared to the parent syringol. Canolol, in particular, has demonstrated exceptionally strong antioxidant and antimutagenic properties, in some cases surpassing common antioxidants like α-tocopherol.[1][2]

Anti-inflammatory Activity: Syringol and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway. Syringol itself has been found to inhibit sPLA2 and 5-LOX, enzymes involved in the inflammatory cascade. While direct comparative data for a series of 4-alkylsyringols is limited, studies on related phenolic compounds suggest that the lipophilicity and electronic properties of the 4-substituent are crucial in determining anti-inflammatory potency.

Anticancer Activity: The anticancer potential of syringol derivatives is an emerging area of interest. Modifications at the 4-position can influence cytotoxicity against various cancer cell lines. For instance, the introduction of more complex functionalities can lead to enhanced anticancer activity. Structure-activity relationship studies on syringolin A, a natural product containing a modified syringol core, have shown that alterations to a lipophilic chain attached to the core structure significantly impact cytotoxicity.[3]

Comparative Data of this compound and Its Analogs

The following tables summarize the available quantitative data for the biological activities of this compound and its key analogs. It is important to note that a direct head-to-head comparison of a complete series of 4-alkylsyringols is not extensively available in the literature; therefore, data for structurally related and relevant compounds are included to provide a broader context for the SAR.

Table 1: Antioxidant Activity of Syringol and its Analogs

CompoundStructureAssayIC50/EC50Reference
Syringol (2,6-dimethoxyphenol)4-HDPPH~0.802 mM[4]
This compound 4-CH₃ -Data not available-
4-Vinylsyringol (Canolol)4-CH=CH₂DPPHPotent, higher than α-tocopherol[1][2]
Syringaldehyde4-CHODPPHLess potent than Schiff bases[5]
Syringic Acid4-COOHDPPH, ABTSPotent antioxidant-

Table 2: Anti-inflammatory Activity of Syringol and its Analogs

CompoundStructureAssayIC50Reference
Syringol4-HsPLA₂ inhibition3.00 µg/mL[6]
Syringol4-H5-LOX inhibition0.325 µg/mL[6]
This compound 4-CH₃ -Data not available-
Syringic Acid4-COOHNO production in RAW 264.7 cellsPotent inhibition-

Table 3: Anticancer Activity of Syringol Analogs

CompoundCell LineAssayIC50Reference
Syringolin A analogHuman cancer cellsCytotoxicityActivity varies with side chain[3]
This compound --Data not available-
4-Vinylsyringol (Canolol)SW480 human cancer cellsApoptosisInduces apoptosis at <20 µM[1][2]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (this compound and its analogs) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound solution at various concentrations to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitrite (B80452): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system.

    • Mix 50 µL of the cell supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating a key anti-inflammatory pathway and a general workflow for SAR studies.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Syringol_Analog This compound Analog NFkB_Inhibition NF-κB Inhibition Syringol_Analog->NFkB_Inhibition leads to NFkB NF-κB NFkB_Inhibition->NFkB inhibits translocation IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation promotes

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

sar_workflow Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Varying 4-substituent) Lead_Compound->Analog_Synthesis Biological_Screening Biological Screening (Antioxidant, Anti-inflammatory, Anticancer) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50 determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Optimized_Lead Optimized Lead Compound SAR_Elucidation->Optimized_Lead Optimized_Lead->Analog_Synthesis Further Optimization

Caption: General workflow for structure-activity relationship studies.

References

A Comparative Analysis of 4-Methylsyringol's Antioxidant Activity: In Vitro Vigor vs. In Vivo Verification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 4-Methylsyringol, a phenolic compound of interest for its therapeutic potential, reveals a notable disparity between its antioxidant performance in laboratory assays and its efficacy within a biological system. This guide provides a detailed comparison of the in vitro and in vivo antioxidant activities of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

In Vitro Antioxidant Capacity: A Chemical Perspective

In vitro assays are fundamental in determining the direct radical scavenging and reducing capabilities of a compound. For this compound, several standard tests have been employed to quantify its antioxidant potential.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

AssayMetricResult for this compoundResult for Standard (e.g., Trolox/Ascorbic Acid)
DPPH Radical Scavenging IC₅₀ (µg/mL)Data Not AvailableData Not Available
ABTS Radical Scavenging IC₅₀ (µg/mL)Data Not AvailableData Not Available
Ferric Reducing Antioxidant Power (FRAP) (µmol Fe²⁺/g)Data Not AvailableData Not Available

The foundational principle of these assays lies in observing a compound's ability to neutralize synthetic free radicals or reduce metal ions. While these methods are invaluable for initial screening, they do not fully encapsulate the complex interactions that occur within a living organism.

In Vivo Antioxidant Effects: A Biological Response

The true measure of an antioxidant's therapeutic value is its performance in vivo, where it must navigate complex biological systems to exert its effects. Studies in animal models provide crucial information on how this compound influences the body's natural antioxidant defense systems and mitigates oxidative damage.

Table 2: Summary of In Vivo Antioxidant Activity of this compound

Animal ModelOxidative StressorBiomarkerEffect of this compound
Data Not AvailableData Not AvailableSuperoxide Dismutase (SOD) Data Not Available
Catalase (CAT) Data Not Available
Malondialdehyde (MDA) Data Not Available

Note: Specific in vivo studies investigating the effect of this compound on these key oxidative stress markers are not prominently found in the current body of scientific literature, indicating a need for further research in this area.

In vivo, the antioxidant activity of a compound is not solely dependent on its direct radical scavenging ability. It also involves the modulation of endogenous antioxidant enzymes and signaling pathways. One such critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway: A Potential Mechanism of Action

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD and CAT. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its structural similarity to other phenolic compounds known to be Nrf2 activators suggests this as a plausible mechanism for its in vivo effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Methylsyringol 4_Methylsyringol Keap1 Keap1 4_Methylsyringol->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE binds to Antioxidant_Genes SOD, CAT, etc. ARE->Antioxidant_Genes activates transcription DPPH_Workflow Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with This compound or standard Prepare_DPPH->Mix Prepare_Sample Prepare various concentrations of this compound Prepare_Sample->Mix Incubate Incubate in the dark (30 min, room temp) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate IC₅₀ value Measure->Calculate ABTS_Workflow Prepare_ABTS Generate ABTS radical cation (ABTS + potassium persulfate) Mix Mix ABTS solution with This compound or standard Prepare_ABTS->Mix Prepare_Sample Prepare various concentrations of this compound Prepare_Sample->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate IC₅₀ value Measure->Calculate FRAP_Workflow Prepare_FRAP Prepare FRAP reagent (acetate buffer, TPTZ, FeCl₃) Mix Mix FRAP reagent with This compound or standard Prepare_FRAP->Mix Prepare_Sample Prepare this compound solution Prepare_Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value Measure->Calculate

Safety Operating Guide

Proper Disposal of 4-Methylsyringol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe and compliant disposal of 4-Methylsyringol, ensuring the safety of laboratory personnel and adherence to environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This compound, a phenolic compound, is classified as hazardous and requires a dedicated disposal protocol. Adherence to these procedures is paramount to prevent environmental contamination and ensure a safe working environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on its hazard classifications, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent splashes.

  • Lab Coat: A standard laboratory coat to protect from spills.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management.

  • Liquid Waste:

    • Designate a specific, sealed, and shatter-proof hazardous waste container for all liquid waste containing this compound. This includes pure this compound, solutions, and the first rinse of emptied containers.

    • The container must be chemically compatible with phenolic compounds. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

  • Solid Waste:

    • All solid materials contaminated with this compound must be collected separately. This includes, but is not limited to:

      • Gloves

      • Pipette tips

      • Contaminated bench paper

      • Weighing boats

    • Collect these materials in a designated, leak-proof container, clearly labeled for solid hazardous waste. A pail lined with a clear plastic bag is a common practice.

Step 2: Container Management and Labeling

Proper container selection and labeling are mandated by safety regulations to ensure safe handling and disposal by environmental health and safety (EHS) personnel.

  • Container Specifications:

    • Use containers that can be securely sealed to prevent leaks and the escape of vapors.

    • The original product container may be used for waste collection if it is in good condition.

  • Labeling:

    • As soon as the first waste is added, the container must be clearly labeled with a hazardous waste tag.

    • The label must include:

      • The full chemical name: "Waste this compound"

      • All components and their approximate concentrations if it is a mixture.

      • Associated hazards (e.g., "Toxic," "Irritant").

    • Keep the container closed at all times except when adding waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are crucial for the safe temporary storage of hazardous waste within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Segregation: Store the this compound waste container with compatible chemicals. Crucially, it must be stored separately from incompatible materials, particularly strong oxidizing agents.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.

    • Crucially, collect all rinsate as liquid hazardous waste in your designated this compound waste container.

  • Defacing the Label:

    • After triple-rinsing and allowing the container to dry, completely remove or deface the original chemical label.

  • Final Disposal:

    • Once decontaminated, the container can typically be disposed of as non-hazardous glass or plastic waste, in accordance with your institution's policies.

Step 5: Arranging for Waste Pickup

  • Once the waste container is nearly full (approximately 90% capacity) or has reached the designated storage time limit set by your institution (often 6 to 12 months), arrange for a pickup from your institution's EHS or hazardous waste disposal service.

  • Do not overfill waste containers.

Chemical Incompatibility

While a comprehensive list of incompatibilities for this compound is not extensively documented, as a phenolic compound, it should not be mixed with:

  • Strong Oxidizing Agents: This is a critical incompatibility that can lead to vigorous or violent reactions.

Always consult the Safety Data Sheet (SDS) and your institution's chemical hygiene plan for further information on chemical incompatibilities.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for drain disposal (which is prohibited) or other numerical disposal thresholds, are available for this compound. The guiding principle is that all concentrations of this compound must be treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Waste Generated (this compound) is_liquid Liquid or Solid? start->is_liquid liquid_waste Collect in Designated Liquid Waste Container (Sealed, Labeled HDPE) is_liquid->liquid_waste Liquid solid_waste Collect in Designated Solid Waste Container (Lined, Labeled Pail) is_liquid->solid_waste Solid store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment liquid_waste->store_saa solid_waste->store_saa check_full Container >90% Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from EHS/Hazardous Waste Service check_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to this structured disposal plan, laboratory professionals can ensure the safe management of this compound waste, fostering a secure and compliant research environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

Personal protective equipment for handling 4-Methylsyringol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylsyringol

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Core Safety Information

This compound (CAS No. 6638-05-7) is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1][2][3][4].

Personal Protective Equipment (PPE)

A risk assessment should be conducted before use to ensure appropriate protection. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles or a face shield are required when there is a splash hazard.[5][6]Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or Viton). Gloves should be inspected before use and disposed of after handling or upon contamination.[5][7]Prevents skin contact with the chemical.
Skin & Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[5][7]Protects skin from accidental contact and contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area or chemical fume hood. If handling large quantities, creating aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][7]Prevents inhalation of vapors or aerosols.
Hazard Identification
Hazard StatementGHS Classification
Harmful if swallowed[1][4][8]Acute toxicity, Oral (Category 4)[1][2]
Causes skin irritation[1][2][4]Skin irritation (Category 2)[1][2]
Causes serious eye irritation[1][2][4]Eye irritation (Category 2A)[1][2]
May cause respiratory irritation[1][2][4]Specific target organ toxicity - single exposure (Category 3), Respiratory system[2]

Operational Plan: Step-by-Step Handling Procedure

I. Preparation

  • Consult SDS: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure a certified chemical fume hood, eyewash station, and safety shower are accessible.[9]

  • Gather Materials: Assemble all necessary equipment and reagents.

  • Don PPE: Put on PPE in the correct order: lab coat, then safety glasses/goggles, and finally gloves.[10]

II. Handling

  • Work Within Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[10]

  • Avoid Contamination: Use appropriate tools (e.g., spatulas) to handle the solid compound and avoid creating dust.[10]

  • Containment: Keep containers of this compound closed when not in use.[8][10]

  • Immediate Cleanup: In case of a small spill within the fume hood, absorb it with a compatible absorbent material and treat it as hazardous waste.

III. Post-Handling

  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, then goggles/face shield, and finally the lab coat.

  • Wash Hands: Thoroughly wash hands with soap and water after removing PPE.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[8]

  • Solid Waste: Collect all unused this compound and contaminated materials (e.g., gloves, absorbent pads, and weighing papers) in a clearly labeled, sealed hazardous waste container.[9][10]

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and shatter-proof hazardous waste container.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of as regular waste.

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handling1 Work in Chemical Fume Hood prep3->handling1 handling2 Handle with Care (Avoid Dust/Aerosols) handling1->handling2 handling3 Keep Containers Closed handling2->handling3 disposal1 Segregate Hazardous Waste (Solid & Liquid) handling3->disposal1 disposal2 Decontaminate Work Area disposal1->disposal2 disposal3 Doff PPE Correctly disposal2->disposal3 disposal4 Wash Hands Thoroughly disposal3->disposal4

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.